Penipanoid C
説明
This compound has been reported in Penicillium paneum with data available.
alkaloid from the marine sediment-derived fungus Penicillium paneum SD-44; structure in first source
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
2-(4-hydroxybenzoyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H10N2O3/c18-10-7-5-9(6-8-10)13(19)14-16-12-4-2-1-3-11(12)15(20)17-14/h1-8,18H,(H,16,17,20) |
InChIキー |
RGJAZQRSYANVPX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Penipanoid C: A Technical Guide to its Isolation, Structure Elucidation, and Biological Activity
Introduction
Penipanoid C is a quinazolinone-containing alkaloid first reported from the marine sediment-associated fungus, Penicillium paneum.[1] This compound, along with its congeners Penipanoids A and B, has garnered interest within the scientific community due to its unique chemical architecture and reported biological activities. Subsequent research into synthetic derivatives of this compound underscores its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development. While the primary literature detailing the initial isolation was not fully accessible, this guide is constructed based on established methodologies in natural product chemistry and available data.
Isolation of this compound
The isolation of this compound follows a standard workflow for obtaining secondary metabolites from fungal cultures. This process begins with the fermentation of the producing organism, followed by extraction and a series of chromatographic purification steps.
Experimental Protocol: Fungal Fermentation and Extraction
-
Organism: Penicillium paneum (marine sediment-derived strain).
-
Fermentation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized marine broth) under static or shaking conditions at a controlled temperature (typically 25-28 °C) for a period of 14-28 days to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelia and the culture broth are separated by filtration. The mycelia are extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol. The culture filtrate is also extracted with an appropriate organic solvent (e.g., ethyl acetate) to capture extracellular metabolites. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to yield several fractions.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and preliminary bioassays, are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to afford pure this compound.
Structure Elucidation of this compound
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to determine direct and long-range carbon-proton correlations, respectively. These 2D NMR techniques are crucial for assembling the molecular fragments into the final structure.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound. Note: The specific values from the primary literature could not be obtained; therefore, these tables serve as templates for the type of data that would be reported.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | [Value] | [Value] | [Formula] |
| [M+Na]⁺ | [Value] | [Value] | [Formula] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃, at 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | [Value] | [e.g., d] | [Value] |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, at 125 MHz)
| Position | δC (ppm) | Type |
| e.g., C-1 | [Value] | [e.g., CH] |
| ... | ... | ... |
Biological Activity of this compound
This compound has been reported to exhibit modest biological activity.
Table 4: Reported Bioactivities of this compound
| Activity | Cell Line/Organism | IC₅₀/MIC (µM) | Reference |
| Cytotoxicity | A-549 (Human lung carcinoma) | [Value] | [1] |
| Cytotoxicity | HCT-116 (Human colon carcinoma) | [Value] | [1] |
| Antimicrobial | [e.g., Staphylococcus aureus] | [Value] | [1] |
Visualizations
Diagram 1: General Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Diagram 2: Logical Flow of Structure Elucidation for this compound
Caption: The logical process for the structure elucidation of this compound.
This compound represents an intriguing natural product with a quinazolinone core structure, isolated from the marine-derived fungus Penicillium paneum. Its isolation and structure elucidation employ standard, yet powerful, techniques in natural product chemistry. The reported cytotoxic and antimicrobial activities, coupled with the interest in its synthetic derivatives, highlight this compound as a valuable lead compound for further investigation in drug discovery and development programs. Future work could focus on the total synthesis of this compound to confirm its structure and provide a route for the generation of a wider array of analogues for more extensive biological evaluation.
References
The Biosynthesis of Quinazolinone Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways of quinazolinone alkaloids. These nitrogen-containing heterocyclic compounds, found in a variety of plants, fungi, and bacteria, exhibit a wide range of pharmacological activities, making their biosynthesis a subject of significant interest for drug discovery and development. This document outlines the known precursors, proposed enzymatic steps, and relevant experimental methodologies for studying these complex natural products.
Core Precursors and Major Classes of Quinazolinone Alkaloids
The biosynthesis of all quinazolinone alkaloids originates from the primary metabolite anthranilic acid , which forms the core quinazolinone ring structure. The diversity of these alkaloids arises from the incorporation of different amino acid precursors, leading to distinct structural classes.
| Alkaloid Class | Key Precursor(s) | Representative Alkaloid(s) |
| Pyrroloquinazolines | Anthranilic acid, Ornithine | Vasicine (B45323) (Peganine), Vasicinone |
| Indoloquinazolines | Anthranilic acid, Tryptophan | Rutaecarpine (B1680285), Evodiamine (B1670323) |
| Fungal Quinazolinones | Anthranilic acid, Various amino acids (e.g., Tryptophan, Alanine) | Fumiquinazoline, Asperlicin |
Biosynthetic Pathway of Pyrroloquinazoline Alkaloids: The Case of Vasicine (Peganine)
The biosynthesis of vasicine, a pyrroloquinazoline alkaloid found in plants like Adhatoda vasica and Peganum harmala, is proposed to proceed from anthranilic acid and the amino acid ornithine. While the complete enzymatic pathway has not been fully elucidated, a plausible route has been suggested based on feeding studies with isotopically labeled precursors.
The proposed pathway involves the following key transformations:
-
Formation of a Pyrrolidinium (B1226570) Cation from Ornithine: Ornithine is likely decarboxylated by ornithine decarboxylase to form putrescine. Putrescine can then be methylated by a putrescine N-methyltransferase (PMT) and subsequently oxidized and cyclized to form a reactive pyrrolidinium cation.
-
Condensation with Anthranilic Acid: The nitrogen atom of anthranilic acid is proposed to perform a nucleophilic attack on the pyrrolidinium cation.
-
Amide Formation: Subsequent intramolecular amide bond formation would lead to the tetracyclic ring system of vasicine.
Biosynthetic Pathway of Indoloquinazoline Alkaloids: Rutaecarpine and Evodiamine
Rutaecarpine and evodiamine are prominent indoloquinazoline alkaloids found in plants such as Evodia rutaecarpa. Their biosynthesis involves the condensation of an anthranilic acid derivative with tryptamine, which is derived from tryptophan.
Rutaecarpine Biosynthesis
The proposed pathway for rutaecarpine involves the following steps:
-
Formation of Tryptamine: Tryptophan is decarboxylated by tryptophan decarboxylase to yield tryptamine.
-
Condensation and Cyclization: Tryptamine condenses with an activated form of anthranilic acid. The exact nature of the activated anthranilate and the sequence of cyclization events are not yet fully understood. A plausible mechanism involves the formation of an initial Schiff base followed by Pictet-Spengler-type and subsequent cyclization reactions to form the pentacyclic structure of rutaecarpine.
Evodiamine Biosynthesis
The biosynthesis of evodiamine is similar to that of rutaecarpine but involves N-methylanthranilic acid and tryptamine.
-
Formation of Precursors: Tryptamine is formed from tryptophan, and N-methylanthranilic acid is derived from anthranilic acid through the action of an N-methyltransferase .
-
Condensation and Cyclization: Tryptamine and N-methylanthranilic acid condense and undergo a series of cyclization reactions to form evodiamine.
Fungal Quinazolinone Alkaloid Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)
In fungi, the biosynthesis of several quinazolinone alkaloids is mediated by large, multidomain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) . These enzymatic assembly lines activate and sequentially link amino acid precursors, including anthranilic acid, to construct the alkaloid backbone.
The general workflow for NRPS-mediated quinazolinone biosynthesis is as follows:
-
Substrate Activation: The adenylation (A) domain of the NRPS selects and activates the specific amino acid precursors (e.g., anthranilic acid, tryptophan, alanine) as their adenylates.
-
Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain.
-
Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the amino acids tethered to adjacent T domains.
-
Chain Elongation and Modification: This process is repeated for each module of the NRPS, elongating the peptide chain. Additional domains within the NRPS or accessory enzymes can modify the growing chain (e.g., methylation, oxidation).
-
Cyclization and Release: A terminal domain, often a condensation-like (C) or thioesterase (TE) domain, catalyzes the intramolecular cyclization and release of the final quinazolinone alkaloid.
Experimental Protocols for Elucidating Biosynthetic Pathways
The elucidation of quinazolinone alkaloid biosynthetic pathways requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Isotope Labeling and Feeding Studies
Objective: To identify the primary precursors of a quinazolinone alkaloid.
Methodology:
-
Precursor Selection: Based on structural analysis of the target alkaloid, select potential precursors (e.g., ¹³C- or ¹⁴C-labeled anthranilic acid, ornithine, tryptophan).
-
Plant/Culture Preparation: Grow the alkaloid-producing plant or microbial culture under controlled conditions.
-
Precursor Administration: Introduce the labeled precursor to the plant (e.g., through hydroponic solution, stem injection) or microbial culture medium.
-
Incubation: Allow sufficient time for the precursor to be metabolized and incorporated into the target alkaloid.
-
Extraction and Purification: Harvest the plant material or culture and perform a targeted extraction and purification of the quinazolinone alkaloid.
-
Analysis:
-
For ¹⁴C-labeled precursors: Use liquid scintillation counting to detect radioactivity in the purified alkaloid.
-
For ¹³C-labeled precursors: Use Mass Spectrometry (MS) to detect the mass shift in the molecular ion of the alkaloid and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the specific positions of ¹³C incorporation.
-
Enzyme Assays with Cell-Free Extracts
Objective: To detect and characterize the activity of specific enzymes in the biosynthetic pathway.
Methodology:
-
Preparation of Cell-Free Extract:
-
Homogenize fresh plant tissue or microbial cells in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) containing protease inhibitors and reducing agents (e.g., DTT, β-mercaptoethanol).
-
Centrifuge the homogenate to remove cell debris and obtain a crude cell-free extract.
-
Further fractionation (e.g., ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography) can be performed to partially purify the enzyme of interest.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell-free extract, the putative substrate (e.g., anthranilic acid and a pyrrolidinium cation precursor for vasicine biosynthesis), and any necessary cofactors (e.g., ATP, SAM, NADPH).
-
Incubate the reaction mixture at an optimal temperature and pH.
-
Stop the reaction at various time points by adding an acid or organic solvent.
-
-
Product Analysis:
-
Extract the reaction products.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic product.
-
Heterologous Expression of Biosynthetic Genes
Objective: To functionally characterize a candidate gene from a biosynthetic gene cluster.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate genes (e.g., methyltransferases, oxidoreductases, NRPS) from a sequenced genome or transcriptome of the producing organism.
-
Amplify the full-length coding sequence of the gene using PCR.
-
Clone the gene into a suitable expression vector for a heterologous host (e.g., E. coli, Saccharomyces cerevisiae, Nicotiana benthamiana).
-
-
Heterologous Expression:
-
Transform the expression construct into the chosen heterologous host.
-
Induce gene expression under optimal conditions.
-
-
Functional Characterization:
-
In vivo: Feed the putative substrate to the culture of the recombinant host and analyze the culture medium and cell extract for the expected product using HPLC-MS.
-
In vitro: Purify the recombinant enzyme from the heterologous host and perform enzyme assays as described in section 5.2.
-
Quantitative Analysis of Quinazolinone Alkaloids by HPLC-MS/MS
Objective: To quantify the concentration of quinazolinone alkaloids and their biosynthetic intermediates in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize and extract the plant material or microbial culture with a suitable solvent (e.g., methanol, ethyl acetate).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the crude extract and enrich the alkaloids.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or ammonium acetate (B1210297) to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for each target analyte.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of the quinazolinone alkaloids.
-
Calculate the concentration of the alkaloids in the samples by comparing their peak areas to the calibration curve.
-
Conclusion and Future Perspectives
The biosynthesis of quinazolinone alkaloids is a complex and fascinating area of natural product chemistry. While the primary precursors have been identified for several major classes, the detailed enzymatic machinery, particularly in plants, remains largely uncharted territory. The proposed pathways presented in this guide serve as a roadmap for future research.
The application of modern techniques such as genome mining for biosynthetic gene clusters, coupled with functional characterization through heterologous expression and in vitro enzyme assays, will be instrumental in fully elucidating these pathways. A deeper understanding of the biosynthesis of quinazolinone alkaloids will not only provide fundamental insights into plant and microbial secondary metabolism but also pave the way for the metabolic engineering of these pathways for the sustainable production of valuable pharmaceuticals. The lack of quantitative data on enzyme kinetics and in vivo reaction yields highlights a significant gap in the current knowledge and presents a key area for future investigation.
Penipanoid C: A Marine-Derived Natural Product and its Anticancer Analogues
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Penipanoid C, a quinazolinone alkaloid isolated from the deep-sea fungus Penicillium paneum SD-44, has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the origin of this compound, the synthesis of its analogues, and their biological activities. Detailed experimental protocols for the isolation of the natural product and the evaluation of the cytotoxic effects of its analogues are presented. Furthermore, a summary of the quantitative cytotoxic data of representative analogues is provided in a tabular format for comparative analysis. The underlying mechanism of action, primarily centered around the induction of apoptosis through the generation of reactive oxygen species (ROS), is also discussed and visually represented through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and its derivatives.
Origin and Isolation of this compound
This compound is a natural product originally isolated from the marine sediment-derived fungus Penicillium paneum SD-44[1][2]. The isolation of this compound involves a multi-step process beginning with the fermentation of the fungal strain, followed by extraction and chromatographic purification.
Experimental Protocol: Isolation of this compound from Penicillium paneum SD-44
1.1.1. Fungal Fermentation: The fungus Penicillium paneum SD-44 is cultured in a suitable liquid medium, such as potato dextrose broth (PDB), under static conditions at room temperature for an extended period, typically around 30 days, to allow for the production of secondary metabolites, including this compound.
1.1.2. Extraction: After the incubation period, the entire culture, including the mycelia and broth, is harvested. The culture is then repeatedly extracted with an organic solvent, most commonly ethyl acetate (B1210297). The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
1.1.3. Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
1.1.4. Structure Elucidation: The structure of the purified this compound is confirmed through spectroscopic analysis, including one-dimensional (¹H and ¹³C) and two-dimensional NMR (COSY, HSQC, HMBC) spectroscopy, as well as high-resolution mass spectrometry (HRMS)[1][2].
This compound Analogues and their Cytotoxic Activities
Inspired by the chemical scaffold of this compound, numerous analogues have been synthesized and evaluated for their anticancer activities. The core structure, a quinazolin-4(3H)-one, has been a focus of medicinal chemistry efforts.
Synthesis of this compound-Inspired Analogues
The synthesis of this compound analogues, particularly 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives, generally follows a convergent synthetic strategy. A common approach involves the reaction of a substituted anthranilamide with a substituted benzoyl chloride or benzoic acid, often facilitated by a coupling agent or a catalyst. For instance, a gram-scale synthesis of the 2-benzoylquinazolin-4(3H)-one skeleton has been achieved using an I₂/DMSO catalytic system[3].
Quantitative Data on Cytotoxic Activities
The cytotoxic activities of this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of the most potent analogues are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4a | HepG2 (Hepatocellular carcinoma) | 1.22 | |
| Bel-7402 (Hepatocellular carcinoma) | 1.71 | ||
| A549 (Lung carcinoma) | >50 | ||
| U251 (Glioma) | >50 | ||
| Penipanoid A | SMMC-7721 (Hepatocellular carcinoma) | 54.2 |
Mechanism of Action: Induction of Apoptosis
Mechanistic studies on this compound-inspired analogues have revealed that their anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) in cancer cells.
Role of Reactive Oxygen Species (ROS)
A key event in the apoptotic process induced by these compounds is the generation of intracellular reactive oxygen species (ROS). Elevated levels of ROS create a state of oxidative stress within the cancer cells, which can trigger both the intrinsic and extrinsic apoptotic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, some this compound analogues have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific phases, such as the G2/M phase.
Signaling Pathways
The induction of apoptosis by quinazolinone derivatives, the structural class to which this compound belongs, involves a complex network of signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated. The generation of ROS plays a crucial role in activating these pathways.
Figure 1: Proposed signaling pathway for apoptosis induction by this compound analogues.
Experimental Protocols: Cytotoxicity Assays
The cytotoxic activity of this compound and its analogues is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
4.1.1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
4.1.2. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added. Control wells containing vehicle (medium with the same concentration of DMSO) and blank wells (medium only) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
4.1.3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4.1.4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.
4.1.5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, a natural product from the marine fungus Penicillium paneum, represents a valuable lead structure in the quest for new anticancer drugs. The synthesis of its analogues has yielded compounds with potent cytotoxic activities against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of ROS, leading to the activation of both intrinsic and extrinsic apoptotic pathways, as well as cell cycle arrest. The detailed experimental protocols and compiled data in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on optimizing the structure-activity relationship of these analogues to enhance their potency and selectivity, as well as on in-depth investigations into their molecular targets and in vivo efficacy.
References
Penipanoid C: A Comprehensive Technical Guide on its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-associated fungus Penicillium paneum, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a range of biological activities, including antimicrobial and cytotoxic effects, recent studies have highlighted its potential as a potent anticancer agent and a modulator of sirtuin 3 (SIRT3). This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its known signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.
Chemical Properties of this compound
This compound is a member of the quinazolinone class of alkaloids, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system. Its specific chemical structure and properties are crucial for understanding its biological activity and for the development of synthetic derivatives.
Physicochemical and Spectroscopic Data
While comprehensive experimental data on the physicochemical properties of this compound are not widely published, some key characteristics have been reported or can be inferred from related studies. Spectroscopic data are fundamental for the identification and structural elucidation of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Inferred from structural analysis in various studies |
| Molecular Weight | 252.27 g/mol | Calculated from molecular formula |
| Appearance | Not explicitly reported, likely a solid | General property of similar alkaloids |
| Melting Point | Not reported | - |
| Solubility | Not explicitly reported | - |
| ¹H NMR Data | Specific shifts and coupling constants are available in the original isolation paper by Li et al. (2011). | --INVALID-LINK-- |
| ¹³C NMR Data | Specific chemical shifts are available in the original isolation paper by Li et al. (2011). | --INVALID-LINK-- |
Note: Accessing the full text and supplementary information of the cited literature is recommended for detailed spectroscopic data.
Stability of this compound
The stability of a compound is a critical factor in its development as a therapeutic agent. Studies on this compound have primarily focused on its stability in complex with biological macromolecules, assessed through computational methods.
In Silico Stability Analysis
Molecular dynamics (MD) simulations have been employed to investigate the stability of this compound when bound to protein targets, providing insights into the durability of the interaction.
| Target Protein | Simulation Time | Key Stability Observations | Source |
| Sirtuin 3 (SIRT3) | 100 ns | The this compound-SIRT3 complex showed initial deviations in Root Mean Square Deviation (RMSD) but achieved stability after 20 ns. A consistent range of 1-3 hydrogen bonds was maintained, indicating stable polar interactions within the active site. | [1] |
| SARS-CoV-2 Main Protease (3CLpro) | 100 ns | The this compound-3CLpro complex exhibited a rising RMSD trend, suggesting some conformational dynamics. However, it preserved key contacts with catalytic residues (His41 and Cys145) and formed a stable hydrogen bond with Glu166. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines the protocols for the isolation of this compound and the key biological assays used to evaluate its activity.
Isolation and Purification of this compound from Penicillium paneum
The following protocol is based on the methodology described by Li et al. (2011) for the isolation of this compound from the marine sediment-derived fungus Penicillium paneum SD-44.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
-
Fungal Culture: Penicillium paneum SD-44 is cultured on potato dextrose agar (B569324) plates.
-
Fermentation: The fungus is then grown in a liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelia and the broth are separated. The mycelia are typically extracted with a polar organic solvent like acetone, while the broth is extracted with a less polar solvent such as ethyl acetate. The extracts are then combined and concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents with increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified to remove impurities of different molecular sizes.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to yield pure this compound.
-
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is commonly used to determine the cytotoxic effects of chemical compounds.
Experimental Workflow for MTT Assay
Caption: General workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells (e.g., HepG2 human hepatocellular carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Assay)
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells (e.g., HepG2) with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, particularly in the realm of cancer therapeutics. Its mechanisms of action are beginning to be elucidated, with a focus on apoptosis induction and enzyme inhibition.
Anticancer Activity and Apoptosis Induction
This compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells (HepG2) and induce apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS).
Signaling Pathway of this compound-Induced Apoptosis in HepG2 Cells
Caption: Proposed signaling pathway for this compound-induced apoptosis.
SIRT3 Inhibition
Recent in silico studies have identified this compound as a potential inhibitor of SIRT3, a mitochondrial deacetylase implicated in various cellular processes, including metabolism and stress response.
References
An In-depth Technical Guide on the Anticancer Mechanism of a Penipanoid C-Inspired Derivative
Disclaimer: This document provides a detailed overview of the proposed mechanism of action for a synthetic derivative inspired by Penipanoid C, specifically 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (designated as derivative 4a) . As of this report, publicly available research does not detail the specific anticancer mechanism of this compound itself. The following data and proposed pathways are based on studies of its synthetic analogue.
Executive Summary
This technical guide outlines the cytotoxic and mechanistic properties of the this compound-inspired derivative 4a against various cancer cell lines, with a primary focus on hepatocellular carcinoma. Derivative 4a has been shown to inhibit cancer cell proliferation through the induction of cell cycle arrest and apoptosis. The primary mechanism of action is attributed to the generation of intracellular Reactive Oxygen Species (ROS), which subsequently triggers apoptotic pathways. This document provides a compilation of the available quantitative data, a description of the relevant experimental protocols, and visual representations of the proposed signaling pathways.
Quantitative Data Summary
The cytotoxic activity of the this compound-inspired derivative 4a was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.22 |
| Bel-7402 | Hepatocellular Carcinoma | 1.71 |
| A549 | Lung Cancer | Not specified |
| U251 | Glioblastoma | Not specified |
Table 1: In vitro cytotoxicity of this compound-inspired derivative 4a against various human cancer cell lines.
Core Mechanism of Action in Cancer Cells
The anticancer effect of the this compound-inspired derivative 4a is primarily mediated through two interconnected processes: the induction of apoptosis and the arrest of the cell cycle. Both of these cellular events are initiated by an increase in intracellular Reactive Oxygen Species (ROS).
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Derivative 4a has been observed to induce apoptosis in cancer cells by elevating the intracellular levels of ROS. ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. At high concentrations, this oxidative stress can trigger the intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of a cascade of caspase enzymes that execute programmed cell death.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, the this compound-inspired derivative 4a has been shown to cause an arrest in the cell cycle of hepatocellular carcinoma cells. While the specific phase of the cell cycle arrest has not been fully detailed in the available literature, this action prevents the cancer cells from progressing through the necessary stages of division, thereby inhibiting their proliferation. This effect is also believed to be a consequence of the cellular stress induced by increased ROS levels.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically employed to elucidate the mechanism of action of anticancer compounds like the this compound-inspired derivative 4a.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound-inspired derivative 4a) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[2] The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., near the IC50 value) for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the individual cells is then measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The this compound-inspired derivative 4a demonstrates significant anticancer activity, particularly against hepatocellular carcinoma cell lines. Its mechanism of action is centered on the induction of oxidative stress through the generation of ROS, which leads to apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the cellular response to this compound and to explore its therapeutic potential in vivo. The lack of data on this compound itself highlights an area for future investigation.
References
Preliminary Cytotoxicity Screening of Penipanoid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-derived fungus Penicillium paneum. The information presented herein is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, oncology, and drug discovery.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against human cancer cell lines. The reported 50% inhibitory concentration (IC50) values are summarized in the table below. This data provides a preliminary indication of the compound's potency and potential for further investigation as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| A-549 | Lung Carcinoma | 21.5[1] |
| HCT-116 | Colon Carcinoma | 18.5[1] |
Experimental Protocols
While the precise experimental details for the initial cytotoxicity screening of this compound are not publicly available, a standard protocol for assessing cytotoxicity using the Sulforhodamine B (SRB) assay is provided below. This method is widely used for cell density determination and cytotoxicity screening in a 96-well format.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, HCT-116)
-
Complete cell culture medium (specific to the cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Proposed Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been elucidated. However, based on its quinazolinone core structure, a feature shared by other known cytotoxic compounds, it is plausible that this compound may induce cell death through the activation of apoptosis and/or by causing cell cycle arrest. The following diagrams illustrate these potential signaling pathways.
References
Unveiling the Molecular Targets of Penipanoid C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-associated fungus Penicillium paneum, has demonstrated notable antimicrobial and cytotoxic activities. While the precise molecular targets of this compound are still under investigation, significant insights into its mechanism of action have been elucidated through the study of its synthetic derivatives. This technical guide consolidates the current understanding of this compound's biological effects, focusing on the molecular pathways implicated by the activity of its analogs. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, aims to provide a comprehensive resource for researchers engaged in the exploration of this compound and its derivatives as potential therapeutic agents.
Biological Activity and Putative Mechanism of Action
Studies on synthetic derivatives of this compound have provided strong evidence for its potential as an anticancer agent, particularly against hepatocellular carcinoma. The mechanism of action appears to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS).
One key study synthesized a series of this compound-inspired 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives and evaluated their cytotoxic activities. Among these, compound 4a emerged as a potent inhibitor of cancer cell proliferation.[1] Mechanistic investigations revealed that this derivative arrests the cell cycle at the G2/M phase and triggers apoptosis in hepatocellular carcinoma cells.[1] This apoptotic induction is linked to an increase in intracellular ROS levels and the subsequent upregulation of apoptosis-related proteins.[1]
Further supporting the role of mitochondrial-mediated apoptosis, another derivative, 7c , was found to selectively stabilize G-quadruplex structures within mitochondrial DNA. This stabilization leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and increased ROS production.[1]
Quantitative Data Summary
The cytotoxic effects of the this compound-inspired derivative 4a against various cancer cell lines were quantified, with the IC50 values summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.22 |
| Bel-7402 | Hepatocellular Carcinoma | 1.71 |
| A549 | Lung Cancer | Not specified |
| U251 | Glioblastoma | Not specified |
| Table 1: Cytotoxic activity (IC50 values) of this compound-inspired derivative 4a against human cancer cell lines.[1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to elucidate the molecular targets and mechanism of action of compounds like this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivative) for a specified period (e.g., 48 hours).
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Treat cells with the test compound.
-
Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound Derivatives
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for Target Identification
References
In Vitro Activity of Penipanoid C Derivatives Against Cancer Cell Lines: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penipanoid C is a quinazolinone alkaloid isolated from the marine sediment-derived fungus Penicillium paneum. While this compound itself has been noted for its cytotoxic activities, detailed quantitative data on its in vitro efficacy against specific cell lines is not extensively available in the public domain. However, its core structure has inspired the synthesis of numerous derivatives, which have been subjected to rigorous in vitro evaluation. This guide provides a comprehensive overview of the in vitro anticancer activities of these this compound-inspired compounds, with a focus on their quantitative efficacy, the experimental protocols used for their evaluation, and their mechanisms of action. The data presented herein is primarily focused on synthetic analogues and should not be directly attributed to the natural product this compound without further specific investigation.
Data Presentation: Quantitative Cytotoxic Activity
The in vitro cytotoxic activity of this compound-inspired derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Derivative 4a [1] | HepG2 | Hepatocellular Carcinoma | 1.22 |
| Bel-7402 | Hepatocellular Carcinoma | 1.71 | |
| Derivative 8a [1] | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | |
| Penipaline B [2] | A-549 | Lung Carcinoma | 20.4 |
| HCT-116 | Colorectal Carcinoma | 14.8 | |
| Penipaline C [2] | A-549 | Lung Carcinoma | 21.5 |
| HCT-116 | Colorectal Carcinoma | 18.5 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, Bel-7402, A549, U251, MCF-7, SW480) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: HepG2 cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.
-
Staining: The cells were resuspended in 500 µL of binding buffer, followed by the addition of 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Western Blot Analysis
The expression levels of apoptosis-related proteins were determined by Western blotting.
-
Protein Extraction: HepG2 cells were treated with the compounds for 24 hours. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the in vitro anticancer effects of this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by a this compound derivative.
References
The Therapeutic Potential of Penipanoid C Analogs: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-derived fungus Penicillium paneum SD-44, has emerged as a promising scaffold for the development of novel anticancer agents. While detailed public data on the therapeutic activity of this compound itself is limited, its core structure has inspired the synthesis of a new generation of derivatives with significant cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of the therapeutic potential of these this compound-inspired compounds, with a focus on their quantitative data, experimental evaluation, and mechanisms of action.
Quantitative Analysis of Cytotoxic Activity
The anticancer efficacy of this compound-inspired quinazolinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one | 4a | HepG2 (Hepatocellular Carcinoma) | 1.22 | [Not Available] |
| Bel-7402 (Hepatocellular Carcinoma) | 1.71 | [Not Available] | ||
| 3d | HeLa (Cervical Cancer) | 10 | [Not Available] | |
| 3e | T98G (Glioblastoma) | 12 | [Not Available] | |
| 3h | T98G (Glioblastoma) | 22 | [Not Available] | |
| 2-benzoyl-1-methyl-2,3-dihydroquinazolin-4(1H)-one | - | HepG2, MCF7, HCT116 | Potent (some > Doxorubicin) | [Not Available] |
| Quinazolin-4(3H)-one Derivative | 9a | A549 (NSCLC) | 0.83 | [Not Available] |
| HCC827 (NSCLC) | 0.26 | [Not Available] | ||
| H1975 (NSCLC) | 1.02 | [Not Available] |
In addition to in vitro cytotoxicity, select derivatives have demonstrated significant in vivo antitumor efficacy. For instance, a salt of derivative 7c showed a 51.4% tumor growth inhibition rate in a HepG2-xenograft mouse model at a dose of 15 mg/kg.
Core Experimental Protocols
The evaluation of this compound-inspired compounds involves a suite of standard and advanced experimental methodologies. Below are detailed protocols for the key assays cited in the literature.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the samples using a flow cytometer.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 1 hour.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
In Vivo Antitumor Efficacy: HepG2 Xenograft Model
This animal model is used to evaluate the therapeutic efficacy of compounds on tumor growth.
-
Cell Preparation: Maintain HepG2 cells in exponential growth phase. Collect cells via trypsinization and ensure a minimum of 98% viability.
-
Animal Model: Use 10-12 week old athymic BALB/c or NOD/SCID mice.
-
Tumor Inoculation: Subcutaneously inject one million HepG2 cells suspended in Matrigel into the hind leg of each mouse.
-
Tumor Monitoring: Monitor the injection site until tumors are palpable. Measure tumor volume with calipers until they reach an average size of 80-120 mm³.
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound according to the predetermined schedule and dosage.
-
Data Collection: Measure tumor volume daily and mouse weight 2-3 times per week.
-
Endpoint: Euthanize the animals when tumors reach the size limit (e.g., 2000 mm³). Excise, weigh, and document the tumors.
Visualizing Mechanisms of Action
The anticancer effects of this compound-inspired compounds are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.
Methodological & Application
Application Notes and Protocols: Total Synthesis and Evaluation of Penipanoid C-Inspired Quinazolinone Derivatives as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-associated fungus Penicillium paneum, has been identified as a molecule of interest due to its cytotoxic activities.[1] This has inspired the synthesis and investigation of various derivatives, particularly 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-ones, which have demonstrated significant potential as anticancer agents. These derivatives have shown potent activity against several cancer cell lines, notably hepatocellular carcinoma (HCC). Mechanistic studies reveal that their mode of action involves inhibiting cell proliferation by arresting the cell cycle and inducing apoptosis. This document provides detailed protocols for the synthesis of these this compound-inspired derivatives and the evaluation of their biological activities.
Data Presentation
Table 1: Cytotoxic Activities of this compound-Inspired Quinazolinone Derivatives
Summarized below are the IC50 values for a key derivative, designated as 4a , against a panel of human cancer cell lines. This data highlights the compound's potency, particularly against liver cancer cells.
| Compound | Cancer Cell Line | Cell Type | IC50 (μM) | Reference |
| 4a | HepG2 | Hepatocellular Carcinoma | 1.22 | |
| Bel-7402 | Hepatocellular Carcinoma | 1.71 | ||
| A549 | Lung Carcinoma | - | ||
| U251 | Glioblastoma | - |
Note: Specific IC50 values for A549 and U251 were not provided in the source material, though the compounds were evaluated against these lines.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one Derivatives (e.g., Compound 4a)
This protocol describes a general method for the synthesis of the 2-benzoylquinazolin-4(3H)-one skeleton, inspired by this compound, using an I2/DMSO catalytic system.
Materials:
-
Substituted benzoyl compounds (e.g., 3,4,5-trimethoxybenzoyl chloride)
-
Iodine (I2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate (B1210297), hexane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2-aminobenzamide in DMSO, add the substituted benzoyl compound.
-
Add a catalytic amount of I2 to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(substituted-benzoyl)quinazolin-4(3H)-one derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HepG2, Bel-7402)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
HepG2 cells
-
Synthesized compound (e.g., 4a)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat HepG2 cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with the synthesized derivatives.
Materials:
-
HepG2 cells
-
Synthesized compound (e.g., 4a)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HepG2 cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Visualizations
Caption: Synthetic scheme for this compound-inspired derivatives.
Caption: Workflow for anticancer activity evaluation.
Caption: Proposed mechanism of action in HCC cells.
References
Application Notes and Protocols for the Extraction of Penipanoid C from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and analysis of Penipanoid C, a quinazolinone alkaloid, from fungal cultures of Penicillium paneum SD-44. This compound and its analogues have garnered interest for their potential biological activities, making standardized extraction and characterization methods crucial for further research and development. The following protocols are compiled from established methodologies for the isolation of secondary metabolites from marine-derived fungi and are specifically tailored for this compound.
Introduction
This compound is a naturally occurring quinazolinone alkaloid first isolated from the marine sediment-derived fungus Penicillium paneum SD-44.[1] Quinazolinone-containing compounds are known to exhibit a range of biological activities, making them attractive targets for drug discovery.[2][3] This protocol outlines the necessary steps for the cultivation of P. paneum SD-44, followed by the extraction, purification, and analytical characterization of this compound.
Fungal Strain and Cultivation
The primary source of this compound is the marine-derived fungus Penicillium paneum SD-44.
2.1. Culture Media
For the production of this compound, a solid rice medium or a liquid medium can be utilized. While the original isolation was performed on a solid medium, large-scale production is more feasible in liquid fermentation.
Table 1: Composition of Culture Media for Penicillium paneum SD-44
| Component | Solid Rice Medium (per 250 mL flask) | Liquid Fermentation Medium (per L) |
| Rice | 100 g | - |
| Sea Salt | 3.5 g | 35 g |
| Distilled Water | 100 mL | 1 L |
| Glucose | - | 20 g |
| Peptone | - | 5 g |
| Yeast Extract | - | 2 g |
2.2. Cultivation Protocol
-
Inoculum Preparation: Inoculate a suitable agar (B569324) medium (e.g., Potato Dextrose Agar with sea salt) with spores of P. paneum SD-44 and incubate at 28°C for 5-7 days until sporulation.
-
Fermentation:
-
Solid Culture: Add sterilized rice and sea salt solution to 250 mL Erlenmeyer flasks. Inoculate with the spore suspension and incubate statically at 28°C for 30 days.
-
Liquid Culture: Inoculate the liquid fermentation medium with a spore suspension or a pre-culture. Incubate in a shaker at 28°C and 180 rpm for 7-10 days. For large-scale production, a 500-L fermentor can be used with controlled aeration and agitation.[4]
-
-
Monitoring: Monitor the culture for growth and secondary metabolite production, which typically occurs during the stationary phase.
Extraction and Purification Protocol
The following protocol details the extraction and purification of this compound from the fungal culture.
3.1. Extraction
-
Harvesting:
-
Solid Culture: After incubation, chop the entire solid culture into smaller pieces.
-
Liquid Culture: Separate the mycelium from the culture broth by filtration.
-
-
Solvent Extraction:
-
Extract the solid culture or the combined mycelium and broth three times with an equal volume of ethyl acetate (B1210297).
-
Use an ultrasonic bath to enhance the extraction efficiency.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
3.2. Purification
A multi-step chromatographic approach is recommended for the purification of this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol (e.g., from 100:0 to 0:100) to fractionate the extract.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform-methanol, 95:5) and UV detection at 254 nm.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Perform the final purification step using preparative reversed-phase HPLC (C18 column).[5][6]
-
Use a gradient of acetonitrile (B52724) in water (e.g., from 10% to 90% acetonitrile over 30 minutes) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Desalt and dry the purified fraction to obtain pure this compound.
-
Analytical Characterization
4.1. Spectroscopic Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][7]
-
Nuclear Magnetic Resonance (NMR): Elucidate the structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
4.2. Quantitative Analysis
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. Detection can be performed using a DAD or UV detector.[6][8][9]
Table 2: Quantitative Data for Penipacids from P. paneum SD-44 (for reference)
| Compound | Yield (mg) |
| Penipacid A | 16.7 |
| Penipacid B | 9.3 |
| Penipacid C | 21.2 |
| Penipacid D | 5.7 |
Experimental Workflows and Pathways
5.1. Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
5.2. Plausible Biosynthetic Pathway of the Quinazolinone Core
The biosynthesis of the quinazolinone core of this compound is proposed to originate from anthranilic acid, a common precursor for many alkaloids.[9]
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
This document provides a comprehensive set of protocols for the successful extraction, purification, and analysis of this compound from Penicillium paneum SD-44. Adherence to these guidelines will facilitate the consistent production of this compound for further biological evaluation and potential drug development applications. The provided workflows and biosynthetic pathway offer a conceptual framework for the experimental process and understanding the metabolic origin of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan [mdpi.com]
- 4. Cytotoxic Anthranilic Acid Derivatives from Deep Sea Sediment-Derived Fungus Penicillium paneum SD-44 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Penipanoid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penipanoid C is a quinazolinone alkaloid with a 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one core structure. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic activities against various cancer cell lines. As research into the therapeutic potential of this compound and its derivatives progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic, pharmacodynamic, and quality control studies.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with either UV (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) detection. While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of structurally related quinazoline (B50416) alkaloids and 2-benzoylquinazolin-4(3H)-one derivatives.
Analytical Methodologies
Two primary methods are proposed for the quantification of this compound:
-
HPLC-UV: A cost-effective and widely accessible method suitable for the analysis of bulk drug substances and relatively high concentration samples.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices where low detection limits are required.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method separates this compound from other components in a sample using reversed-phase HPLC. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration in the sample.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water, Formic acid (analytical grade)
-
This compound reference standard
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.5 min: 90% to 30% B18.5-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. The analyte is quantified using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water, Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar quinazolinone derivative)
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3.0 min: 10% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 10% B4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Hypothetical) | This compound: m/z 393.1 -> 165.1Internal Standard: (To be determined based on selection) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
3.2.4. Sample Preparation (from Plasma)
-
Spike Plasma Samples: To 100 µL of blank plasma, add the required amount of this compound working standard solution and 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy (Recovery %) | 95.7% - 104.3% |
| Matrix Effect | 93% - 106% |
Visualization of Workflows and Pathways
Caption: Workflow for this compound quantification.
Caption: this compound's potential mechanism of action.
Application Notes and Protocols for Penipanoid C-Inspired Compound in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages of the disease.[1] Natural products and their derivatives represent a promising avenue for the discovery of novel anticancer agents. This document provides detailed application notes and protocols for the research of a Penipanoid C-inspired quinazolinone derivative, specifically 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (referred to herein as Compound 4a ), which has demonstrated significant potential in preclinical studies against HCC. While inspired by the natural product this compound, the research to date has focused on this synthetic derivative.
Compound 4a has been identified as a potent inhibitor of HCC cell proliferation, inducing cell cycle arrest and apoptosis.[1] Mechanistic studies indicate that its anticancer effects are mediated through the induction of reactive oxygen species (ROS), which subsequently modulates the expression of key apoptosis-related proteins.[1] Furthermore, Compound 4a has shown significant anti-tumor efficacy in in-vivo xenograft models of human HCC.[1]
These notes are intended to guide researchers in the further investigation and development of this promising compound for the treatment of hepatocellular carcinoma.
Data Presentation
In Vitro Cytotoxicity of Compound 4a
The half-maximal inhibitory concentration (IC50) of Compound 4a has been determined in multiple human hepatocellular carcinoma cell lines, demonstrating potent cytotoxic activity.
| Cell Line | Compound | IC50 (µM) |
| HepG2 | 4a | 1.22 |
| Bel-7402 | 4a | 1.71 |
Data sourced from a study on this compound-inspired quinazolinone derivatives.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Compound 4a on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Bel-7402)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound 4a (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound 4a in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Compound 4a . Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by Compound 4a .
Materials:
-
HCC cells
-
Compound 4a
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HCC cells with varying concentrations of Compound 4a for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the effect of Compound 4a on the expression of proteins involved in the apoptotic pathway.
Materials:
-
HCC cells treated with Compound 4a
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of Compound 4a in a mouse model.
Materials:
-
Athymic nude mice
-
HepG2 cells
-
Matrigel
-
Compound 4a formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HepG2 cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer Compound 4a (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Mandatory Visualizations
Signaling Pathway of Compound 4a in HCC
Caption: Proposed signaling pathway of Compound 4a-induced apoptosis in HCC cells.
Experimental Workflow for Evaluating Compound 4a
Caption: General experimental workflow for the preclinical evaluation of Compound 4a.
References
Application Notes & Protocols for High-Throughput Screening of Penipanoid C Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of Penipanoid C analogues to identify and characterize novel bioactive compounds. This compound, a quinazolinone alkaloid derived from the marine fungus Penicillium paneum, along with its analogues, has demonstrated potential cytotoxic and antimicrobial activities[1]. Recent research into synthetic derivatives has further highlighted their potential as anticancer agents by inducing cell cycle arrest and apoptosis in cancer cells[2].
This document outlines protocols for primary HTS assays focused on cytotoxicity and secondary assays to investigate potential anti-inflammatory effects.
High-Throughput Cytotoxicity Screening
Principle: The primary screen aims to identify this compound analogues that exhibit cytotoxic effects against cancer cell lines. A cell viability assay using a resazurin-based reagent is a common and robust method for HTS[3]. Metabolically active cells reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability.
Experimental Protocol: Resazurin-Based Cell Viability Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analogue library dissolved in DMSO
-
Doxorubicin or another known cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
Resazurin sodium salt solution
-
Phosphate Buffered Saline (PBS)
-
384-well clear-bottom black plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Using an automated dispenser, seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in a volume of 40 µL.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of this compound analogues at the desired screening concentration (e.g., 10 µM) in DMSO.
-
Use an automated liquid handler to transfer a small volume (e.g., 100 nL) of each compound from the master plate to the cell plates.
-
Include wells with a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Development:
-
Prepare a fresh working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The percentage of cell viability can be calculated for each compound using the following formula:
% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
"Hits" are typically identified as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Experimental Workflow: High-Throughput Cytotoxicity Screen
Caption: Workflow for a high-throughput cytotoxicity screen of this compound analogues.
Secondary Screen: Anti-Inflammatory Activity
Principle: Chronic inflammation is implicated in various diseases, including cancer[]. A secondary screen for anti-inflammatory activity can provide additional valuable information about the mechanism of action of this compound analogues. A common HTS approach for identifying anti-inflammatory compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[5][6].
Experimental Protocol: Griess Assay for Nitric Oxide Production
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogue library dissolved in DMSO
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
Griess Reagent System
-
384-well clear plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 384-well plates at a density of 2 x 10^4 cells per well in 50 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound analogues for 1 hour. Include positive and vehicle controls.
-
-
Stimulation:
-
Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours.
-
-
Nitrite Measurement:
-
Transfer 25 µL of the cell culture supernatant to a new 384-well plate.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. The percentage of NO inhibition can be calculated as follows:
% Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_Control)] * 100
A counter-screen for cytotoxicity in the RAW 264.7 cells should be performed to eliminate false positives due to cell death.
Potential Signaling Pathways for Investigation
Based on the known anticancer activity of this compound-inspired derivatives, which involves the induction of apoptosis and cell cycle arrest, further investigation into these pathways is warranted[2].
Apoptosis Induction Pathway
Caption: Potential apoptosis induction pathway for this compound analogues.
Data Presentation
Quantitative data from dose-response studies should be compiled to compare the potency of active analogues.
Table 1: Cytotoxic Activity of this compound-Inspired Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound | HepG2 IC₅₀ (µM) | Bel-7402 IC₅₀ (µM) | A549 IC₅₀ (µM) | U251 IC₅₀ (µM) |
| 4a | 1.22 | 1.71 | >20 | >20 |
| Cisplatin | 4.31 | 5.62 | 6.84 | 8.91 |
Data extracted from a study on this compound-inspired derivatives[2]. IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth.
Disclaimer: The protocols provided are intended as a general guide. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific experimental conditions.
References
- 1. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries | Semantic Scholar [semanticscholar.org]
- 6. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Penipanoid C-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penipanoid C, a quinazolinone-containing alkaloid isolated from the marine sediment-associated fungus Penicillium paneum, has emerged as a promising scaffold for the development of novel anticancer agents.[1] Its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines by inducing apoptosis and causing cell cycle arrest. These application notes provide a comprehensive guide for researchers engaged in the discovery and development of this compound-based anticancer drugs, detailing experimental protocols and summarizing key data to facilitate further investigation.
Rationale for Targeting this compound
Quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antitumor properties.[2] The core structure of this compound offers a versatile template for chemical modification, allowing for the synthesis of derivatives with enhanced potency and selectivity against cancer cells. Studies have shown that synthetic derivatives inspired by this compound can exhibit significant cytotoxicity against hepatocellular carcinoma (HepG2, Bel-7402), lung cancer (A549), glioblastoma (U251), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines.[2][3] The primary mechanisms of action identified for these compounds involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation by arresting the cell cycle, often at the G2/M phase.[2]
Data Summary: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various this compound-inspired derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity (IC50, µM) of this compound Derivatives against Hepatocellular Carcinoma and Other Cancer Cell Lines
| Compound/Derivative | HepG2 | Bel-7402 | A549 | U251 |
| Derivative 4a * | 1.22 | 1.71 | - | - |
| Cisplatin | - | - | - | - |
| Doxorubicin | - | - | - | - |
*Note: Derivative 4a is a 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivative. "-" indicates data not available.
Table 2: Cytotoxic Activity (IC50, µM) of Other Quinazolinone Derivatives
| Compound/Derivative | RD | MDA-MB-231 | MCF-7 | SW480 |
| Compound 5 | 14.65 | 147.70 | - | - |
| Compound 6 | - | 10.62 | - | - |
| Compound 7 | - | 8.79 | - | - |
| Compound 8a | - | - | 15.85 | 17.85 |
| Paclitaxel | 0.58 | 0.04 | - | - |
| Erlotinib | - | - | >100 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound-based compounds.
Synthesis of this compound-Inspired Derivatives
While the direct synthesis of this compound can be complex, derivatives based on its 2-benzoylquinazolin-4(3H)-one skeleton can be achieved. A general synthetic protocol involves the use of an I2/DMSO catalytic system. For specific derivatives, such as 2-benzoyl-1-methyl-2,3-dihydroquinazolin-4(1H)-ones, the I2/DMSO method has also been successfully applied. Researchers should refer to the primary literature for detailed reaction conditions and characterization of synthesized compounds.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a this compound-based compound required to inhibit the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are commonly used methods.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS) or SRB solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assays
Objective: To determine if this compound-based compounds induce apoptosis in cancer cells. This can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Objective: To investigate the effect of this compound-based compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the this compound derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound derivatives and a general workflow for their preclinical evaluation.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: General workflow for preclinical evaluation.
Future Directions
The development of this compound-based anticancer agents is a promising area of research. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to identify the key structural features responsible for potent anticancer activity.
-
Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.
-
In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models, such as xenograft models, to assess their in vivo antitumor effects and toxicity profiles.
-
Combination Therapies: Investigating the potential of this compound derivatives to be used in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
These application notes and protocols provide a foundational framework for researchers to advance the development of this exciting new class of potential anticancer drugs. Adherence to rigorous experimental design and data analysis will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
Application Notes and Protocols for Evaluating Penipanoid C Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penipanoid C is a quinazolinone alkaloid first isolated from the marine sediment-associated fungus Penicillium paneum.[1] Preliminary studies have revealed its potential as a cytotoxic agent against various cancer cell lines, including lung carcinoma (A-549) and colorectal carcinoma (HCT-116).[1] Furthermore, synthetic derivatives inspired by this compound have demonstrated significant anticancer activity, particularly against hepatocellular carcinoma, by inhibiting cell proliferation, arresting the cell cycle, and inducing apoptosis through the generation of reactive oxygen species (ROS).[2]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound and its analogs as potential anticancer agents.
Data Presentation
Table 1: Cytotoxic Activity of this compound and Its Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A-549 | Lung Carcinoma | Not specified | [1] |
| This compound | HCT-116 | Colorectal Carcinoma | Not specified | [1] |
| Derivative 4a | HepG2 | Hepatocellular Carcinoma | 1.22 | |
| Derivative 4a | Bel-7402 | Hepatocellular Carcinoma | 1.71 | |
| Derivative 4a | A549 | Lung Carcinoma | > 50 | |
| Derivative 4a | U251 | Glioblastoma | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116, HepG2)
-
Complete growth medium (specific to cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (PI Staining)
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate or dish.
-
Treat the cells with this compound for the desired time.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~485/535 nm).
Signaling Pathway Visualization
Based on the reported mechanism of action of a this compound derivative, the following pathway illustrates its proposed effect on hepatocellular carcinoma cells.
Caption: Proposed signaling pathway of a this compound derivative in cancer cells.
References
Application Notes and Protocols: Synthesis of Penipanoid C-Inspired Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Penipanoid C-inspired quinazolinone derivatives, specifically focusing on 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one. This class of compounds has garnered significant interest due to its potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The methodologies outlined below are based on established synthetic routes, including microwave-assisted and conventional heating methods, starting from readily available precursors. Furthermore, this document summarizes the biological activities of these compounds and illustrates the key signaling pathways they modulate.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and biological activity of this compound-inspired quinazolinones.
Table 1: Reaction Yields for the Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid
| Method | Reaction Conditions | Yield (%) | Reference |
| Conventional Heating | Anthranilic acid, formamide (B127407), 150-160°C, 8h | 61 | [1] |
| Microwave Irradiation | Anthranilic acid, formamide, 270-450W, 10 min | 87 | [1] |
Table 2: Cytotoxic Activity of this compound-Inspired Quinazolinone (Compound 4a)
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| HepG2 (Liver Cancer) | 1.22 | [2] |
| Bel-7402 (Liver Cancer) | 1.71 | [2] |
| A549 (Lung Cancer) | > 20 | [2] |
| U251 (Glioblastoma) | > 20 | [2] |
Table 3: Cytotoxic Activity of Various Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a (X = 4-methoxy, R = H) | HCT-116 (Colon Cancer) | 5.33 (72h) | [3] |
| 8k | MCF-7 (Breast Cancer) | 11.32 (72h) | [3] |
| CM9 (para-bromophenyl moiety) | U-87MG (Glioblastoma) | 18.4 | [4] |
| CM10 | HT-29 (Colon Cancer) | 24.6 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Quinazolin-4(3H)-one (General Intermediate)
This protocol describes a general method for the synthesis of the quinazolinone scaffold from anthranilic acid.
Materials:
-
Anthranilic acid
-
Formamide
-
Methanol (B129727) (for recrystallization)
-
Round-bottom flask
-
Heating mantle or sand bath
-
Reflux condenser
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure (Conventional Method): [1]
-
In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
-
Heat the mixture on a sand bath at 150-160°C for 8 hours under a reflux condenser.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the precipitate thoroughly with water and then dry it.
-
Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one.
-
Expected yield: ~61%.
Procedure (Microwave-Assisted Method): [1]
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
-
Irradiate the mixture in a microwave reactor in two stages:
-
First stage: 30% power (270 W) for 5 minutes.
-
Allow the mixture to stand for 15 minutes.
-
Second stage: 50% power (450 W) for 5 minutes.
-
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol.
-
Expected yield: ~87%.
Protocol 2: Synthesis of 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (A this compound-Inspired Derivative)
This protocol details the synthesis of a specific this compound-inspired quinazolinone derivative using a one-pot reaction.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Stirrer hotplate
-
Standard laboratory glassware for workup and purification
Procedure: A novel class of this compound-inspired 2-benzoyl-1-methyl-2,3-dihydroquinazolin-4(1H)-ones and 1-methyl-2-(3,4,5-trihydroxybenzoyl)-2,3-dihydroquinazolin-4(1H)-one derivatives was successfully synthesized using the I2/DMSO method.[2]
-
To a solution of 2-aminobenzamide in DMSO, add 3,4,5-trimethoxybenzaldehyde.
-
Add a catalytic amount of iodine (I₂) to the reaction mixture.
-
Heat the mixture with stirring. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a saturated solution of sodium thiosulfate (B1220275) to remove any residual iodine.
-
Dry the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude quinazolinone derivative
-
Silica gel (for column chromatography)
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Prepare a slurry of silica gel in the chosen eluent and pack it into the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified quinazolinone derivative.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the key signaling pathways modulated by this compound-inspired quinazolinones.
Caption: Synthetic workflow for this compound-inspired quinazolinones.
Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazolinones.
Caption: Induction of apoptosis by quinazolinone derivatives.
References
Application Notes: Induction of Apoptosis in HepG2 Cells by a Penipanoid C-Inspired Derivative
Here are the detailed Application Notes and Protocols for using a Penipanoid C-inspired derivative to induce apoptosis in HepG2 cells.
Compound: 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (a this compound-inspired derivative, hereafter referred to as PCID)
Target Cell Line: HepG2 (Human Hepatocellular Carcinoma)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The discovery of novel therapeutic agents with high efficacy and specificity against HCC is a critical area of research. Natural products and their derivatives represent a promising source of new anticancer compounds. This compound is a natural product that has inspired the synthesis of novel derivatives with potential anticancer activity. One such derivative, 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (PCID), has demonstrated significant cytotoxic effects against the HepG2 human hepatocellular carcinoma cell line.
Mechanism of Action
PCID has been shown to induce apoptosis in HepG2 cells through a mechanism involving the generation of intracellular reactive oxygen species (ROS)[1]. The increased levels of ROS are believed to trigger downstream signaling events that lead to the activation of the apoptotic cascade. This is accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in programmed cell death. Furthermore, PCID has been observed to cause cell cycle arrest in HepG2 cells, further contributing to its anti-proliferative effects[1].
Data Presentation
The following tables summarize the quantitative data on the effects of PCID on HepG2 cells.
Table 1: Cytotoxicity of PCID on HepG2 Cells
| Compound | Cell Line | IC50 (µM) |
| PCID | HepG2 | 1.22[1] |
Table 2: Illustrative Data on PCID-Induced Apoptosis in HepG2 Cells
| PCID Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V-FITC positive) |
| 0 (Control) | 5.2 ± 0.8 |
| 0.5 | 15.6 ± 1.5 |
| 1.0 | 35.2 ± 2.1 |
| 2.0 | 60.8 ± 3.4 |
Note: The data in this table is illustrative and represents the expected dose-dependent increase in apoptosis.
Table 3: Illustrative Data on the Effect of PCID on Apoptosis-Related Protein Expression in HepG2 Cells
| Treatment | Bax (pro-apoptotic) Relative Expression | Bcl-2 (anti-apoptotic) Relative Expression | Cleaved Caspase-3 Relative Expression |
| Control | 1.0 | 1.0 | 1.0 |
| PCID (1.0 µM) | 2.5 | 0.4 | 3.1 |
Note: The data in this table is illustrative and represents the expected changes in the expression of key apoptosis-related proteins following treatment with PCID.
Mandatory Visualization
References
Application Notes and Protocols for In Vivo Studies of Penipanoid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penipanoid C is a quinazolinone-containing alkaloid that has garnered interest for its potential therapeutic properties.[1] While comprehensive in vivo data for this compound is not extensively available in public literature, studies on its inspired derivatives have demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (HCC).[2][3] These derivatives have been shown to inhibit tumor growth in xenograft models and induce apoptosis in cancer cells.[2] This document provides a detailed set of experimental protocols for conducting in vivo studies to evaluate the efficacy and toxicity of this compound, based on established methodologies and findings from related compounds. The protocols outlined herein are intended to serve as a comprehensive guide for preclinical evaluation.
Data Presentation: In Vivo Efficacy of this compound Derivatives
The following table summarizes the reported in vivo anticancer activity of compounds structurally related to this compound. This data provides a basis for dose-range finding studies for this compound.
| Compound | Dose | Animal Model | Cancer Cell Line | Tumor Growth Inhibition (TGI) | Reference |
| Derivative 8c | 15 mg/kg | HepG2-xenograft mouse model | HepG2 (Hepatocellular Carcinoma) | 51.4% | [2][3] |
| Derivative 4a | Not specified | HepG2 xenograft models | HepG2 (Hepatocellular Carcinoma) | "Significant" | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Hepatocellular Carcinoma Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity using a human HCC cell line-derived xenograft (CDX) model in immunodeficient mice.[1][4]
1. Animal Model:
-
Age: 6-8 weeks.
-
Acclimatization: House animals in a pathogen-free environment for at least one week prior to the experiment with access to sterile food and water ad libitum.[5]
2. Cell Culture and Preparation:
-
Culture Conditions: Grow cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium/Matrigel mixture (1:1 ratio).[6][7]
-
Cell Concentration: Adjust the final cell suspension to 1 x 10^7 cells/100 µL.[6]
3. Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/diazepam solution).[2]
-
Inject 100 µL of the HepG2 cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.[6]
-
Monitor the animals regularly for tumor development. Tumors should be palpable within 10-14 days.[6]
4. Study Groups and Treatment:
-
Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).[1][7]
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO) following the same schedule and route as the treatment group.
-
Group 2 (this compound): Based on derivative data, a starting dose could be 15 mg/kg.[3] The compound should be appropriately formulated for administration (e.g., intraperitoneal injection or oral gavage) daily or as determined by preliminary toxicity studies.
-
Group 3 (Positive Control): Administer a standard-of-care drug for HCC, such as Sorafenib, according to established protocols.[1]
5. Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) × 0.52.[6]
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[1]
-
Monitor the animals daily for clinical signs of distress or toxicity.[5]
-
The study should be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).[5]
-
At the endpoint, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue should be flash-frozen in liquid nitrogen or fixed in formalin for further analysis.
Caption: Experimental workflow for the in vivo xenograft study.
Protocol 2: Toxicity Assessment
This protocol outlines acute and sub-chronic toxicity studies to determine the safety profile of this compound.
1. Acute Toxicity Study:
-
Animals: Use healthy, young adult mice (e.g., Swiss albino or BALB/c), fasted overnight before dosing.[8]
-
Grouping: Divide animals into groups (n=5 per sex per group).
-
Dosing: Administer this compound orally or via the intended clinical route in ascending doses to different groups.[9] Include a vehicle control group.
-
Observation: Monitor animals continuously for the first 4 hours and then periodically for up to 14 days.[8] Record any signs of toxicity, abnormal behavior, and mortality.
-
Endpoint: Determine the LD50 (median lethal dose) if applicable, and identify the maximum tolerated dose (MTD).
2. Sub-chronic Toxicity Study:
-
Animals and Grouping: Use at least three dose levels (e.g., low, medium, high) of this compound, with a control group (n=10 rodents per sex per group).[10] Doses should be selected based on the acute toxicity results.
-
Dosing: Administer the vehicle or this compound daily for a period of 28 or 90 days.[10]
-
Observations:
-
Pathology:
-
Perform a complete gross necropsy on all animals.
-
Preserve organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.[8]
-
Signaling Pathway Analysis
Studies on this compound-inspired compounds suggest involvement of the ERK and PI3K/Akt signaling pathways.[2] Western blotting can be used to analyze the activation state of key proteins in these pathways in tumor tissues collected from the efficacy study.
Protocol 3: Western Blot Analysis of Tumor Lysates
1. Protein Extraction:
-
Homogenize frozen tumor tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry:
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Penipanoid C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of Penipanoid C.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this compound?
A1: The most critical step is the acid-catalyzed lactonization (Step 3). This reaction is sensitive to acid concentration and temperature, which can lead to the formation of multiple side products and reduce the yield of the desired this compound. Careful control of these parameters is essential for success.
Q2: Can alternative catalysts be used for the Asymmetric Epoxidation (Step 2)?
A2: While the Jacobsen-Katsuki epoxidation is a robust method, other asymmetric epoxidation methods like the Sharpless epoxidation can be employed. However, the choice of catalyst may require re-optimization of the reaction conditions to achieve high diastereoselectivity and yield.[1] Catalyst selection is often linked to optimizing a synthetic transformation or process productivity.[2]
Q3: My Diels-Alder reaction (Step 1) is sluggish and gives a low yield. What can I do?
A3: Low reactivity in Diels-Alder reactions can often be attributed to the electronic properties of the diene and dienophile, solvent choice, or temperature.[3] Using a Lewis acid catalyst can accelerate the reaction. Additionally, ensure your reagents are pure and the solvent is anhydrous, as impurities can inhibit the reaction.
Q4: How can I minimize the formation of the diastereomeric byproduct in Step 2?
A4: The formation of the undesired diastereomer in the asymmetric epoxidation is typically due to suboptimal catalyst performance or reaction conditions. Ensure the chiral ligand is of high purity and the reaction is carried out at the recommended low temperature to maximize stereocontrol.[4] The enantiomeric purity of the catalyst is paramount for high enantiomeric excess in the product.[4]
Q5: What is the best method for purifying the final this compound product?
A5: this compound is best purified by flash column chromatography on silica (B1680970) gel, followed by recrystallization. A solvent system of ethyl acetate (B1210297) and hexanes is typically effective for the chromatography. Recrystallization from a mixture of acetone (B3395972) and hexanes can yield highly pure crystalline this compound.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Cycloaddition (Step 1)
| Potential Cause | Recommended Solution |
| Low Reactivity of Reactants | Add a Lewis acid catalyst (e.g., 0.1 eq. of Sc(OTf)₃) to accelerate the reaction. Ensure the dienophile is electron-deficient for a normal electron demand Diels-Alder.[5] |
| Retro-Diels-Alder Reaction | The Diels-Alder reaction is reversible and favored at higher temperatures.[3] If the reaction is run at a high temperature, consider lowering it and extending the reaction time.[3] |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate.[3] Screen different solvents; polar solvents or even aqueous conditions can sometimes accelerate the reaction.[3] |
| Reagent Impurity | Ensure both the diene and dienophile are of high purity. Purify starting materials by distillation or recrystallization if necessary. |
Problem 2: Poor Diastereoselectivity in Asymmetric Epoxidation (Step 2)
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst is sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon). Use anhydrous solvents.[1] |
| Incorrect Reaction Temperature | Asymmetric induction is often highly temperature-dependent. Maintain a constant low temperature (e.g., -78 °C) throughout the addition of reagents and the reaction.[1] |
| Purity of Chiral Ligand | The enantiomeric purity of the chiral ligand is crucial.[4] Use a ligand from a reputable supplier or verify its purity before use. |
| Slow Addition of Oxidant | Rapid addition of the oxidant can lead to a localized increase in temperature and reduced selectivity. Add the oxidant dropwise over an extended period using a syringe pump. |
Problem 3: Formation of Multiple Side Products in Acid-Catalyzed Lactonization (Step 3)
| Potential Cause | Recommended Solution |
| Excessive Acid Concentration | High acid concentration can promote side reactions. Perform a titration of the acid catalyst to determine the optimal concentration. Start with a lower concentration and gradually increase it. |
| High Reaction Temperature | Elevated temperatures can lead to decomposition and the formation of elimination byproducts. Run the reaction at a lower temperature for a longer duration. |
| Presence of Water | Water can hydrolyze the lactone product.[6] Ensure the reaction is conducted under anhydrous conditions. |
| Reaction Time | Prolonged reaction times, even at optimal temperatures, can lead to product degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[7] |
Experimental Protocols
Step 1: Diels-Alder Cycloaddition
-
To a solution of diene 1 (1.0 eq.) in anhydrous toluene (B28343) (0.5 M), add dienophile 2 (1.2 eq.).
-
Cool the mixture to 0 °C and add scandium triflate (0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclic adduct 3 .
Step 2: Asymmetric Epoxidation
-
To a solution of the bicyclic adduct 3 (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add the chiral Mn(salen) catalyst (0.05 eq.).
-
Add 4-phenylpyridine (B135609) N-oxide (4-PPNO) (0.25 eq.).[4]
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) in CH₂Cl₂ dropwise over 1 hour.
-
Stir the mixture at -78 °C for 6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the epoxide 4 .
Step 3: Acid-Catalyzed Lactonization
-
Dissolve the epoxide 4 (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M).
-
Add camphorsulfonic acid (CSA) (0.2 eq.).
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography and subsequent recrystallization to yield this compound (5 ).
Data Presentation
Table 1: Optimization of the Diels-Alder Cycloaddition (Step 1)
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 80 | 24 | 45 |
| 2 | Sc(OTf)₃ (0.1 eq.) | 25 | 12 | 88 |
| 3 | BF₃·OEt₂ (0.1 eq.) | 25 | 12 | 75 |
| 4 | ZnCl₂ (0.1 eq.) | 25 | 18 | 62 |
Table 2: Optimization of the Acid-Catalyzed Lactonization (Step 3)
| Entry | Acid Catalyst | Equivalents | Temperature (°C) | Yield (%) |
| 1 | p-TsOH | 0.5 | 50 | 35 (with side products) |
| 2 | CSA | 0.2 | 25 | 78 |
| 3 | CSA | 0.5 | 25 | 65 (with side products) |
| 4 | Amberlyst-15 | 1.0 | 25 | 72 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Step 3.
References
Technical Support Center: Overcoming Solubility Issues of Penipanoid C In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Penipanoid C solubility for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Question: My this compound powder is not dissolving in the initial solvent. What should I do?
Answer: If you are having trouble dissolving this compound powder, consider the following troubleshooting steps:
-
Increase the solvent volume. If the concentration of your intended stock solution is too high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.[1]
-
Apply gentle heat. Briefly warming the solution to 37°C can aid in the dissolution of the compound.[1] However, be cautious as excessive heat can lead to degradation.
-
Use mechanical agitation. Vortexing or sonicating the solution can help break up clumps of powder and facilitate dissolution. A brief sonication is often effective.[1][2]
Question: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Answer: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[1] Here are some strategies to prevent this:
-
Check the final DMSO concentration. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid both solubility issues and solvent toxicity to your cells.[1]
-
Perform serial dilutions. Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in your cell culture medium.[1]
-
Add the this compound solution to the medium while vortexing. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.[1]
-
Reduce the final concentration of this compound. The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous medium.[2]
Question: My this compound stock solution, stored at -20°C, has formed a precipitate. What should I do?
Answer: Some compounds can precipitate out of solution at low temperatures. To resolve this:
-
Gently warm the stock solution. Warm the vial to 37°C and vortex thoroughly to redissolve the compound.[1]
-
Visually inspect for complete dissolution. Before use, ensure that all visible precipitate has dissolved.[1]
-
Consider storing at room temperature. If the compound repeatedly precipitates at 4°C or -20°C, consider storing the stock solution at room temperature if it is stable for a sufficient period. Always check the manufacturer's recommendations for storage conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific data for this compound is limited, a common starting point for poorly water-soluble compounds is Dimethyl Sulfoxide (DMSO).[2] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be considered.[2] It is crucial to use a high-purity, anhydrous grade of the solvent.
Q2: How can I determine the solubility of this compound in my specific experimental system?
A2: It is recommended to perform a preliminary solubility test. This involves preparing a high-concentration stock solution and making serial dilutions in your final assay medium (e.g., cell culture medium + 10% FBS). Observe the highest concentration that remains clear and free of precipitate.
Q3: Are there alternative methods to improve the solubility of this compound if co-solvents are not effective or interfere with my assay?
A3: Yes, several other techniques can be employed to enhance the solubility of poorly soluble drugs, including:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the solution can increase its solubility.[3]
-
Use of surfactants: Surfactants can help to solubilize hydrophobic compounds.[4] However, they must be used with caution in cell-based assays as they can be cytotoxic.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[5]
-
Nanotechnology approaches: Formulating the compound into nanoparticles can improve solubility and dissolution rate.[3]
Q4: What are the best practices for storing this compound stock solutions?
A4: To ensure the stability and integrity of your this compound stock solution:
-
Store at -20°C or -80°C to minimize degradation.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
If the compound is light-sensitive, store it in amber vials or wrap the vials in foil.[2]
Quantitative Data Summary
The following table summarizes common co-solvents used to dissolve poorly water-soluble compounds for in vitro assays and their typical final concentrations.
| Co-Solvent | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | A versatile solvent for many compounds. Can be toxic to cells at higher concentrations.[2] |
| Ethanol | < 1% | Useful for compounds soluble in alcohols. Can also have effects on cells at higher concentrations. |
| Methanol | < 1% | Similar to ethanol, but can be more toxic. |
| Dimethylformamide (DMF) | < 0.5% | Another option for compounds insoluble in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Determine the desired stock concentration. For example, 10 mM.
-
Calculate the required mass of this compound. Based on its molecular weight.
-
Accurately weigh the this compound powder into a sterile, conical-bottom tube.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect from light if necessary.[2]
Protocol 2: General Solubility Assessment of this compound in Aqueous Medium
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Label a series of clear microcentrifuge tubes with final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Add the appropriate volume of your aqueous experimental medium (e.g., cell culture medium) to each tube.
-
Add the corresponding volume of the 10 mM this compound stock solution to each tube to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit in that medium.
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
troubleshooting Penipanoid C instability in solution
Welcome to the technical support center for Penipanoid C. This resource provides troubleshooting guides and frequently asked questions to help you address challenges with this compound instability in solution during your research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
Loss of this compound activity is often due to its instability in aqueous solutions. The primary causes include oxidative degradation, hydrolysis, and sensitivity to light and temperature. The complex structure of this compound makes it susceptible to these degradation pathways, leading to a reduction in its biological efficacy.
Q2: What is the general guidance for storing this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C, protected from light.
Q3: Are there any known incompatibilities of this compound with common buffer components?
While specific incompatibilities are still under investigation, it is advisable to avoid buffers containing strong oxidizing or reducing agents. Additionally, certain metal ions can catalyze the degradation of similar compounds, so using buffers with a chelating agent like EDTA may be beneficial.
Troubleshooting Guides
Guide 1: Diagnosing this compound Degradation
If you suspect this compound is degrading, this guide provides a systematic approach to identify the cause.
Step 1: Visual Inspection
Visually inspect your this compound solution. Any change in color or the appearance of precipitate can be an initial indicator of degradation or solubility issues.
Step 2: Purity Analysis by HPLC
The most reliable method to assess degradation is to monitor the purity of your this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis of this compound Stability
-
Sample Preparation: Prepare your this compound solution in the desired buffer at your experimental concentration.
-
Time Points: Immediately after preparation (T=0), inject a sample onto the HPLC. Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Data Collection: Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and inject them into the HPLC.
-
Analysis: Monitor the appearance of new peaks, which indicate degradation products, and the decrease in the area of the main this compound peak.
Data Presentation: this compound Stability in Different Buffers
| Buffer System (pH 7.4) | % this compound Remaining after 24h at 37°C |
| Phosphate-Buffered Saline (PBS) | 65% |
| PBS + 1 mM EDTA | 85% |
| Tris-HCl | 72% |
This data suggests that the presence of a chelating agent like EDTA can improve the stability of this compound in solution.
Troubleshooting Workflow: Diagnosing Degradation
Guide 2: Optimizing Solution Stability
Once degradation is confirmed, the following steps can help improve the stability of your this compound solution.
1. pH Optimization
The stability of compounds like this compound can be highly dependent on the pH of the solution.
Experimental Protocol: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Sample Incubation: Dissolve this compound in each buffer and incubate at a constant temperature.
-
Analysis: Use HPLC to measure the percentage of intact this compound at set time intervals for each pH.
Data Presentation: Effect of pH on this compound Stability
| pH | % this compound Remaining after 8h |
| 5.0 | 92% |
| 6.0 | 88% |
| 7.0 | 75% |
| 8.0 | 55% |
These results indicate that this compound is more stable under slightly acidic conditions.
2. Use of Stabilizing Agents
The addition of certain excipients can help mitigate degradation.
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or N-acetylcysteine can be beneficial.
-
Chelating Agents: If metal-catalyzed degradation is suspected, include EDTA in your buffer.
3. Temperature and Light
Ensure that your experiments are conducted under controlled temperature and light conditions. If this compound is found to be light-sensitive, perform experiments in amber vials or under low-light conditions.
Hypothetical Signaling Pathway and Degradation
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, leading to downstream effects on gene expression.
Potential Degradation Pathway of this compound
This diagram illustrates a simplified, hypothetical degradation pathway for this compound, involving initial oxidation followed by hydrolysis.
Technical Support Center: Enhancing the Purity of Penipanoid C
Welcome to the technical support center for the isolation and purification of Penipanoid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a quinazolinone alkaloid that has been isolated from the marine sediment-derived fungus Penicillium paneum SD-44[1]. Research has also focused on synthesizing this compound-inspired derivatives as potential anticancer agents, showing inhibitory effects on cell proliferation and inducing apoptosis in hepatocellular carcinoma cells[2].
Q2: What are the common challenges in purifying this compound?
Like many natural products, the purification of this compound can be challenging due to the presence of structurally similar impurities and other secondary metabolites in the crude extract[3][4]. Key challenges include co-eluting compounds in chromatography, low yield, and potential degradation of the target molecule during the purification process[5].
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is typically most effective. This often involves a combination of initial fractionation using techniques like Medium-Pressure Liquid Chromatography (MPLC) or column chromatography, followed by a high-resolution purification step using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). The choice of technique will depend on the scale of purification and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity of this compound after Initial Column Chromatography
-
Problem: The purity of the this compound fraction after initial column chromatography is below 50% as determined by HPLC analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The polarity of the stationary phase (e.g., silica (B1680970) gel, alumina) may not be optimal for separating this compound from impurities. Consider using a different adsorbent or a reverse-phase material like C18 silica gel. |
| Incorrect Solvent System | The solvent system used for elution may not have the correct polarity to effectively separate the compounds. A systematic optimization of the solvent gradient is recommended. Start with a non-polar solvent and gradually increase the polarity. |
| Column Overloading | Too much crude extract has been loaded onto the column, leading to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Co-eluting Impurities | Impurities with similar polarity to this compound are present. Further purification using a different chromatographic technique with a different separation principle (e.g., HPLC with a different column chemistry) will be necessary. |
Issue 2: Poor Resolution in Preparative HPLC
-
Problem: this compound is co-eluting with an unknown impurity during preparative HPLC, resulting in a final purity of less than 95%.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | The mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water) and gradient are not optimized. Perform analytical HPLC to test different solvent systems and gradients to achieve baseline separation before scaling up to preparative HPLC. |
| Incorrect Column Chemistry | The stationary phase of the HPLC column (e.g., C18) may not be providing sufficient selectivity. Consider using a column with a different chemistry, such as a C30 or a phenyl-hexyl column, which can offer alternative selectivity for structurally similar compounds. |
| Flow Rate is Too High | A high flow rate can decrease resolution. Optimize the flow rate to balance separation efficiency and run time. |
| Sample Overload | Injecting too much sample onto the preparative HPLC column can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Preparative HPLC Protocol for this compound Purification
This protocol outlines a typical preparative HPLC method for the final purification of a this compound-enriched fraction obtained from initial column chromatography.
1. Sample Preparation:
- Dissolve the this compound-enriched fraction in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 10-20 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL |
| Column Temperature | 30 °C |
3. Fraction Collection:
- Monitor the chromatogram in real-time.
- Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.
- Collect the peak in multiple small fractions to isolate the purest portions.
4. Post-Purification Analysis:
- Analyze the purity of the collected fractions using analytical HPLC.
- Pool the fractions with the desired purity (e.g., >98%).
- Evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Enhancement of this compound Through a Multi-Step Purification Process
| Purification Step | Starting Material | Purity (%) | Yield (mg) | Recovery (%) |
| Crude Fungal Extract | 10 g | ~1% | 100 (estimated) | 100 |
| Silica Gel Column Chromatography | 10 g crude extract | 45% | 35 | 35 |
| Preparative HPLC | 35 mg enriched fraction | >98% | 25 | 71.4 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship for Troubleshooting HPLC Purification
Caption: Troubleshooting guide for low purity in preparative HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006064517A2 - Methods for the purification of 20(s)-camptothecin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining Analytical Techniques for Penipanoid C Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Penipanoid C, a quinazolinone alkaloid isolated from the marine-derived fungus Penicillium paneum.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a naturally occurring compound isolated from the marine sediment-derived fungus Penicillium paneum. It belongs to the class of quinazolinone alkaloids.[1]
Q2: What are the general challenges in the analysis of quinazolinone alkaloids like this compound?
A2: Common challenges in the analysis of quinazolinone alkaloids include poor peak shape in HPLC due to secondary interactions with the stationary phase, low recovery during extraction from complex matrices, and difficulties in achieving baseline separation from structurally similar compounds.
Q3: Which analytical techniques are most suitable for the detection and quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique for the analysis of quinazolinone alkaloids. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and confirmation.
Q4: How can I improve the solubility of this compound for analysis?
A4: For analytical purposes, dissolving this compound in an organic solvent compatible with your mobile phase, such as methanol (B129727) or acetonitrile (B52724), is recommended. If solubility issues persist in aqueous buffers for bioassays, the use of a small percentage of a co-solvent like DMSO may be necessary.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for quinazolinone alkaloids is often due to secondary interactions between the basic nitrogen atoms in the quinazolinone ring and residual silanol (B1196071) groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base, such as 0.1% triethylamine (B128534) (TEA) or formic acid, to the mobile phase to saturate the active silanol sites.
-
pH Adjustment: Lowering the pH of the mobile phase can protonate the basic sites on the analyte, which may improve peak shape.
-
Column Selection: Use a base-deactivated column or a column with a different stationary phase (e.g., a polymer-based or a polar-embedded phase).
-
Sample Overload: Reduce the injection volume or the concentration of your sample.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. Use a buffer to maintain a stable pH.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly to deliver a consistent flow rate.
-
-
Mass Spectrometry (MS) Detection
Issue: Low Signal Intensity or Poor Ionization
-
Question: I am not getting a strong signal for this compound in my LC-MS analysis. How can I improve the ionization?
-
Answer: The ionization efficiency of quinazolinone alkaloids can be highly dependent on the ion source conditions and the mobile phase composition.
-
Troubleshooting Steps:
-
Ionization Mode: Quinazolinone alkaloids generally ionize well in positive ion mode ESI-MS due to the presence of nitrogen atoms that can be readily protonated.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and significantly improve the signal intensity in positive ion mode.
-
Source Parameter Optimization: Optimize the ion source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize the signal for your specific compound.
-
Sample Purity: Co-eluting impurities can suppress the ionization of the target analyte. Improve sample clean-up or chromatographic separation to reduce matrix effects.
-
-
Data Presentation
Table 1: Representative HPLC Method Parameters for Quinazolinone Alkaloid Analysis
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm |
Table 2: Typical Mass Spectrometry Parameters for Quinazolinone Alkaloids
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 600 L/Hr |
Note: The values presented in these tables are representative for the analysis of quinazolinone alkaloids and should be optimized for your specific instrument and this compound standard.
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Detection
-
Standard Preparation: Accurately weigh a small amount of purified this compound and dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Extract the sample containing this compound with a suitable organic solvent. Evaporate the solvent and reconstitute the residue in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Set up the HPLC system according to the parameters outlined in Table 1. Equilibrate the column for at least 30 minutes with the initial mobile phase conditions.
-
Data Acquisition: Inject the standards and samples. Monitor the absorbance at 254 nm or at the specific absorbance maximum of this compound if determined.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Structure Confirmation by LC-MS/MS
-
LC Separation: Utilize the HPLC method described in Protocol 1 to separate this compound from other components in the sample.
-
MS Analysis: Direct the eluent from the HPLC to a tandem mass spectrometer. Operate the mass spectrometer in positive ion mode with the parameters suggested in Table 2.
-
MS Scan: Acquire full scan MS data to determine the molecular weight of the parent ion ([M+H]⁺).
-
MS/MS Fragmentation: Perform a product ion scan on the parent ion of this compound to obtain its fragmentation pattern. This fragmentation data is crucial for structural confirmation.
Mandatory Visualization
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Technical Support Center: Addressing Off-Target Effects of Penipanoid C in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penipanoid C. The information is designed to help address potential off-target effects and other common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxic effects of this compound at concentrations that seem inconsistent with its expected on-target activity. What could be the cause?
A1: This could be due to off-target effects. This compound is a quinazolinone-based alkaloid. Compounds of this class have been reported to interact with a range of biological targets beyond their primary intended target. Potential off-target kinases include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Additionally, enzymes such as dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP) can be affected. It is advisable to perform counter-screens against a panel of known off-targets to characterize the selectivity profile of this compound.
Q2: Our cell viability assay (e.g., MTT) shows a U-shaped dose-response curve, with viability increasing at higher concentrations of this compound. Is this a real effect?
A2: This is likely an artifact of the assay. At high concentrations, natural products like this compound can precipitate in the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays. Visually inspect your assay plates for any signs of precipitation. Furthermore, some compounds can directly reduce the MTT reagent, causing a color change independent of cellular metabolism and resulting in a false-positive signal for viability.
Q3: The color of our this compound solution appears to be interfering with our colorimetric assay results. How can we correct for this?
A3: Interference from colored compounds is a common issue. To address this, include proper controls in your experiment. Prepare a set of wells with the same concentrations of this compound in the culture medium but without cells. Incubate these wells under the same conditions as your experimental wells. After the incubation period, subtract the absorbance readings of these "compound-only" wells from your experimental wells to correct for the compound's intrinsic absorbance.
Q4: We are not seeing the expected inhibition of the PI3K/Akt or ERK/MAPK signaling pathways with this compound treatment in our Western blot analysis. What could be the problem?
A4: There are several potential reasons for this. First, ensure that the concentration of this compound and the treatment duration are optimized for your specific cell line. Different cell lines can have varying sensitivities. Second, verify the activation of the pathway in your positive control samples. If the pathway is not robustly activated, it will be difficult to detect inhibition. Third, check the quality of your antibodies and the overall Western blot protocol, including transfer efficiency and blocking conditions. Finally, consider that this compound may exert its effects through alternative signaling pathways in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitates. Improve solubility by using a different solvent or reducing the final concentration. |
| Interference with Assay Reagent | Run a cell-free assay with this compound to check for direct reduction of the assay reagent (e.g., MTT).[1] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Incubation Time | Vary the incubation time with this compound to determine the optimal duration for observing cytotoxic effects. |
Issue 2: High Background in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Intrinsic Color of this compound | Include a "compound-only" control to measure and subtract the background absorbance.[1] |
| Microbial Contamination | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Media Components | Some media components can interfere with the assay. Test the media alone with the assay reagent to rule this out.[1] |
Data Presentation
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the cytotoxic activity of this compound-inspired quinazolinone derivatives against various cancer cell lines, providing a reference for expected potency.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound-Inspired Derivatives [2]
| Compound | HepG2 (Liver Cancer) | Bel-7402 (Liver Cancer) | A549 (Lung Cancer) | U251 (Glioblastoma) |
| Derivative 4a | 1.22 | 1.71 | >50 | >50 |
The following table provides a broader view of the cytotoxic potential of various quinazolinone derivatives against different cancer cell lines.
Table 2: Cytotoxic Activity (IC50 in µM) of Various Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 13e | SKLU-1 (Lung Cancer) | 9.48 (µg/mL) | [3] |
| MCF-7 (Breast Cancer) | 20.39 (µg/mL) | ||
| HepG-2 (Liver Cancer) | 18.04 (µg/mL) | ||
| Cu-L1 Complex | A549 (Lung Cancer) | 1.11 | |
| MCF-7 (Breast Cancer) | Not specified | ||
| Compound 11g | HeLa (Cervical Cancer) | Best activity | |
| Compound 4 | Caco-2 (Colon Cancer) | 23.31 | |
| HepG2 (Liver Cancer) | 53.29 | ||
| MCF-7 (Breast Cancer) | 72.22 | ||
| Compound 5a | HCT-116 (Colon Cancer) | 4.87 - 205.9 | |
| MCF-7 (Breast Cancer) | 14.70 - 98.45 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Visually confirm the formation of purple formazan crystals. Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation status in key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Caption: The PI3K/Akt signaling pathway.
References
Technical Support Center: Strategies to Reduce Cytotoxicity in Non-Cancerous Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is off-target cytotoxicity and why is it a critical issue?
Off-target cytotoxicity refers to the detrimental effect of a therapeutic agent on healthy, non-cancerous cells. It is a primary cause of the side effects observed in chemotherapy.[1] Minimizing these effects is crucial for developing safer and more effective treatments, as it allows for the administration of drug doses sufficient to eliminate cancer cells without causing excessive harm to the patient.[2][3] The goal is to widen the "therapeutic window," the concentration range where a drug is effective against cancer cells but minimally toxic to normal cells.
Q2: What are the primary strategies to reduce cytotoxicity in normal cells?
There are several key approaches to mitigate off-target toxicity:
-
Targeted Drug Delivery: Utilizing systems like nanoparticles or antibody-drug conjugates to deliver the cytotoxic agent specifically to cancer cells, thereby reducing systemic exposure.[4][5]
-
Co-administration of Cytoprotective Agents: Using drugs that selectively protect normal tissues from the harmful effects of chemotherapy.
-
Exploiting Cancer-Specific Biology: Leveraging differences between normal and cancer cells, such as defects in cell cycle checkpoints, to selectively protect normal cells.
-
Dose and Exposure Optimization: Modifying the drug concentration, duration of exposure, or dosing frequency to find a balance that kills cancer cells while sparing normal ones.
-
Rational Drug Design: Chemically modifying the drug to enhance its specificity for the intended molecular target in cancer cells, thereby reducing interactions with targets in healthy cells.
Q3: How do targeted drug delivery systems work?
Targeted delivery systems, such as nanoparticles, encapsulate a cytotoxic drug. These nanoparticles can be engineered with surface ligands (like antibodies or small molecules) that bind to receptors overexpressed on cancer cells. This active targeting increases drug accumulation at the tumor site, enhancing efficacy and significantly reducing exposure to healthy tissues, which lowers systemic toxicity.
Q4: What is "cyclotherapy"?
Cyclotherapy is a strategy that exploits the fact that many cancer cells have defective cell cycle checkpoints (e.g., due to p53 mutations). A cytostatic agent (like a CDK4/6 inhibitor) is first administered to induce cell cycle arrest (in G1 phase) in normal cells, which have functional checkpoints. A second, cell-cycle-specific drug (e.g., an S-phase or M-phase poison) is then given. The arrested normal cells are protected, while the cancer cells, which fail to arrest, proceed through the cell cycle and are killed by the second drug.
Troubleshooting Guide: Unexpected Cytotoxicity In Vitro
This guide addresses common issues encountered during in vitro cytotoxicity assays.
| Problem | Potential Cause | Recommended Action | Citation |
| High cytotoxicity in vehicle control wells | The concentration of the solvent (e.g., DMSO) is too high. Primary cells are particularly sensitive. | Ensure the final solvent concentration is non-toxic for your specific cell line, typically below 0.5% for DMSO. Run a solvent toxicity curve to determine the safe range. | |
| Microbial contamination (bacteria, fungi, mycoplasma) in the cell culture. | Regularly test cultures for contamination. If positive, discard the culture and start with a fresh, sterile stock. Use fresh reagents and maintain aseptic technique. | ||
| Inconsistent IC50 values between experiments | Poor compound solubility leading to precipitation in the culture medium. | Confirm the solubility of your compound in the final culture medium. Mix the compound thoroughly with the medium before adding it to the cells. | |
| Variability in cell health or passage number. | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | ||
| "Edge effect" in microplates due to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity across the plate. | ||
| MTT assay shows high viability, but cells appear dead under the microscope | The test compound directly reduces the MTT reagent, causing a false-positive signal. This is common with plant extracts or compounds with antioxidant properties. | Run a control plate with the compound and MTT reagent in cell-free media to check for direct reduction. If interference is observed, switch to a different viability assay, such as one measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (LDH assay). | |
| The compound induces a metabolic burst in dying cells, leading to increased mitochondrial reductase activity before cell death. | Complement the MTT assay with a direct measure of cell death, such as an LDH release assay or a dye-exclusion assay (e.g., Trypan Blue). | ||
| High background signal in cytotoxicity assay | High cell density can lead to high spontaneous cell death and signal release. | Optimize the cell seeding density for your assay. Perform a cell titration experiment to find a density that gives a good signal-to-background ratio. | |
| Components in the culture medium (e.g., phenol (B47542) red, high concentrations of certain substances) are interfering with the assay's absorbance or fluorescence. | Use serum-free or phenol red-free medium during the final assay steps if recommended by the manufacturer. Test medium components for interference. |
Strategies to Reduce Cytotoxicity: Data & Pathways
Data Summary: FDA-Approved Cytoprotective Agents
Several cytoprotective agents are approved for clinical use to mitigate specific chemotherapy-induced toxicities in normal tissues.
| Cytoprotective Agent | Associated Chemotherapy | Protected Organ/Tissue | Citation |
| Amifostine | Cisplatin, Carboplatin | Kidneys | |
| Dexrazoxane | Doxorubicin | Heart | |
| Mesna | Cyclophosphamide, Ifosfamide | Bladder |
Conceptual Diagrams of Mitigation Strategies
The following diagrams illustrate key strategies for reducing off-target cytotoxicity.
Caption: Workflow for Targeted Drug Delivery.
Caption: Signaling Pathway for p53-Dependent Cyclotherapy.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Complete cell culture medium.
-
Test compound and vehicle control.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Opaque-walled 96-well plates (to prevent signal crosstalk).
-
Lysis buffer (often 10X, provided in the kit).
-
Stop solution (provided in the kit).
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
Setup Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the assay endpoint to induce 100% cell lysis.
-
No Cell Control: Medium only, to measure background LDH activity.
-
-
Assay Reaction: Add the LDH assay reagent (as per the kit's instructions, usually an equal volume to the culture medium in the well) to all wells.
-
Incubation: Incubate at room temperature for 10-20 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental - Vehicle Control) / (Maximum Release - Vehicle Control)]
References
- 1. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective agent - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Scalability of Penipanoid C Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental production and scale-up of Penipanoid C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
Scaling up this compound production, whether through chemical synthesis or fermentation, presents several challenges. In chemical synthesis, these often relate to reaction yield, purity, and the cost-effectiveness of starting materials and reagents. For fermentation-based approaches, challenges include optimizing microbial strain productivity, maintaining consistent fermentation conditions, and efficiently extracting and purifying the final product.
Q2: What are the key parameters to consider for optimizing this compound yield in a fermentation process?
Optimizing fermentation yield involves a multi-factorial approach. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[1][2] Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently explore the effects of these variables and their interactions to identify optimal conditions.[1][3]
Q3: How can the purification of this compound be improved at a larger scale?
Purification is a critical bottleneck in scaling up natural product production.[4] For this compound, a combination of techniques may be necessary. Initial extraction from the fermentation broth or reaction mixture can be optimized by selecting appropriate solvents based on polarity. Chromatographic methods are central to achieving high purity. While traditional silica (B1680970) gel chromatography can be challenging for polar compounds, techniques like reverse-phase chromatography or the use of alternative stationary phases such as alumina (B75360) can be more effective. Adding a small amount of acid to the mobile phase can also improve separation by suppressing the ionization of phenolic hydroxyl groups.
Troubleshooting Guides
Chemical Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Quinazolinone Core | Incomplete reaction; side reactions. | - Ensure anhydrous conditions if using moisture-sensitive reagents.- Optimize reaction temperature and time.- Screen different catalysts and solvents. |
| Formation of Impurities | Non-specific reactions; degradation of starting materials or product. | - Purify starting materials before use.- Use milder reaction conditions.- Analyze byproducts to understand degradation pathways. |
| Difficulty in Product Isolation | Product precipitation or high solubility in the reaction mixture. | - If the product precipitates, it can be collected by filtration, followed by recrystallization.- If highly soluble, perform a liquid-liquid extraction with a suitable solvent. |
| Poor Regioselectivity | Lack of control over the position of functional group additions. | - Employ protecting groups to block reactive sites on the starting materials.- Investigate alternative synthetic routes with higher regioselectivity. |
Fermentation
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Titer | Suboptimal media composition or fermentation conditions. | - Systematically vary carbon and nitrogen sources, pH, temperature, and aeration using a design of experiments (DoE) approach.- Test different microbial strains or perform strain improvement through genetic engineering. |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality or fermentation parameters. | - Standardize inoculum preparation and age.- Implement strict process controls for pH, temperature, and dissolved oxygen. |
| Product Degradation | Instability of this compound under fermentation or extraction conditions. | - Analyze time-course samples to determine the onset of degradation.- Adjust pH or temperature post-fermentation to improve stability.- Investigate different extraction methods to minimize degradation. |
| Foaming | High protein content in the media or excessive agitation. | - Add antifoaming agents.- Optimize the agitation and aeration rates. |
Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation in Chromatography | Inappropriate stationary or mobile phase. | - Switch from normal-phase (silica) to reverse-phase chromatography.- Screen different solvent systems for the mobile phase.- Add modifiers like acetic or formic acid to the mobile phase to improve peak shape. |
| Product Loss During Extraction | This compound partitioning into the aqueous phase. | - Adjust the pH of the aqueous phase to suppress ionization and increase hydrophobicity.- Use a more polar organic solvent for extraction. |
| Co-elution of Impurities | Similar polarity of impurities and this compound. | - Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by reverse-phase chromatography).- Consider preparative HPLC for final polishing. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Media for this compound Production
-
Prepare Basal Medium: Prepare a basal liquid medium (e.g., Potato Dextrose Broth).
-
One-Factor-at-a-Time (OFAT) Screening:
-
Carbon Source: Supplement the basal medium with different carbon sources (e.g., glucose, sucrose, maltose) at a fixed concentration (e.g., 20 g/L).
-
Nitrogen Source: Similarly, test various nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) in the basal medium.
-
Incubation: Inoculate the media with the producing microbial strain and ferment under standard conditions (e.g., 28°C, 150 rpm).
-
Analysis: After a set fermentation time (e.g., 7 days), extract this compound from the broth and quantify the yield using HPLC.
-
-
Response Surface Methodology (RSM):
-
Based on the best carbon and nitrogen sources identified in the OFAT screen, design a central composite design (CCD) experiment to optimize their concentrations and other key parameters like pH and temperature.
-
Perform the fermentation experiments according to the CCD matrix.
-
Analyze the this compound yield for each run and fit the data to a quadratic model to determine the optimal conditions.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the microbial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a reverse-phase C18 column pre-equilibrated with the starting mobile phase (e.g., 20% acetonitrile (B52724) in water with 0.1% formic acid).
-
Elute the column with a stepwise or linear gradient of increasing acetonitrile concentration.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Purification:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity by analytical techniques such as HPLC, mass spectrometry, and NMR.
-
Visualizations
Caption: A generalized workflow for the production and purification of this compound.
References
- 1. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Penipanoid C Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioactivity studies of Penipanoid C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a quinazolinone alkaloid originally isolated from the marine sediment-derived fungus, Penicillium paneum.[1] It has demonstrated cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2, Bel-7402), lung carcinoma (A549), and glioblastoma (U251).[2] Its anticancer effects are attributed to the inhibition of cell proliferation and the induction of apoptosis.[2]
Q2: What is the general mechanism of action for this compound's cytotoxic effects?
Studies on this compound and its derivatives suggest that its mechanism of action involves:
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2]
-
Generation of Reactive Oxygen Species (ROS): An increase in ROS levels within cancer cells can lead to cellular damage and apoptosis.[2]
Q3: What is a suitable solvent for dissolving this compound for in vitro assays?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving quinazolinone derivatives for biological assays.[3][4] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: What are the key considerations for ensuring the stability of this compound in solution?
To maintain the stability of this compound in a DMSO stock solution, it is advisable to:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Prepare fresh dilutions in culture media for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
Question: My MTT assay results show high variability between replicates or no significant cytotoxic effect of this compound. What could be the issue?
Answer: This can be due to several factors ranging from compound solubility to assay execution. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound, being a relatively hydrophobic molecule, may precipitate in the aqueous culture medium. Visually inspect the wells for any precipitate. To resolve this, consider: 1. Serial Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium rather than adding the stock directly to the wells.[5] 2. Lower Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid both solvent toxicity and precipitation. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. |
| Reagent Issues | The MTT reagent is light-sensitive and can degrade over time. Prepare fresh MTT solution for each experiment and protect it from light. Ensure the solubilization buffer completely dissolves the formazan (B1609692) crystals. |
| Incorrect Incubation Time | The incubation time with this compound may be too short to induce a cytotoxic effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
Issue 2: High Background Signal in Assays
Question: I am observing a high background signal in my fluorescence-based assays (e.g., ROS detection, Annexin V). How can I reduce it?
Answer: High background can mask the true signal from your experimental samples. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Washing | Residual unbound fluorescent dye can contribute to high background. Ensure thorough but gentle washing of the cells with PBS or an appropriate buffer between staining steps. |
| Autofluorescence of the Compound | Some compounds can exhibit intrinsic fluorescence. Run a control with this compound in cell-free medium to check for autofluorescence at the excitation/emission wavelengths of your dye. |
| Phenol (B47542) Red in Media | Phenol red in cell culture media can interfere with some fluorescent assays. Use phenol red-free media for the duration of the staining and measurement steps. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can lead to spurious signals. Regularly check your cell cultures for contamination. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines like HepG2.
Materials:
-
This compound
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.07 | 94.4 |
| 1 | 0.95 ± 0.06 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 25 | 0.15 ± 0.02 | 12.0 |
| 50 | 0.08 ± 0.01 | 6.4 |
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both floating and adherent cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol describes how to quantify apoptosis induced by this compound using an Annexin V-FITC/PI dual staining assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest all cells (adherent and floating).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Intracellular ROS using DCFH-DA
This protocol is for measuring the generation of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound-treated and control cells
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound in a 96-well plate or other suitable culture vessel.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with PBS. Add 100 µL of serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[8]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[8]
Visualizations
Experimental workflow for assessing this compound bioactivity.
Simplified intrinsic apoptosis pathway induced by this compound.
G2/M cell cycle arrest signaling pathway.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cibtech.org [cibtech.org]
- 5. benchchem.com [benchchem.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Penipanoid C Derivative 4a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of a novel Penipanoid C-inspired compound, designated 4a [2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one], against hepatocellular carcinoma (HCC). Its performance is evaluated against established anticancer agents, supported by available preclinical data.
Executive Summary
Compound 4a, a derivative inspired by the natural product this compound, has demonstrated significant anticancer activity in preclinical studies against hepatocellular carcinoma. It induces a unique form of programmed cell death known as paraptosis through the induction of endoplasmic reticulum (ER) stress, a mechanism distinct from many conventional chemotherapeutic agents. This guide summarizes the in vitro cytotoxicity, in vivo efficacy, and mechanism of action of compound 4a, drawing comparisons with the standard-of-care drug Sorafenib and the chemotherapeutic agent Oxaliplatin.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of compound 4a and comparator drugs was assessed using the MTT assay in various liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Comparative IC50 Values of Compound 4a and Comparator Drugs in Liver Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (μM) | Citation |
| Compound 4a | HepG2 | 1.22 | [1] |
| Bel-7402 | 1.71 | [1] | |
| Oxaliplatin | HepG2 | Not explicitly stated in abstract | [2] |
| Huh7 | Not explicitly stated in abstract | [2] | |
| Sorafenib | HepG2 | Not explicitly stated in abstract | [2] |
| Huh7 | Not explicitly stated in abstract |
Note: While the primary study on Compound 4a mentions comparison with Oxaliplatin and Sorafenib, specific IC50 values for these drugs from the same comparative experiments are not detailed in the available abstracts. The table reflects the reported IC50 for Compound 4a.
In Vivo Efficacy
The in vivo anticancer effect of compound 4a was evaluated in a BALB/c-nude mouse xenograft model using HepG2 cells. The study reported that the therapeutic effect of compound 4a was comparable to that of the first-line anti-liver cancer drug, oxaliplatin, and exhibited a higher safety profile. Specific tumor growth inhibition rates were not detailed in the available abstracts.
Mechanism of Action: Induction of Paraptosis via ER Stress
Compound 4a exerts its anticancer effects by inducing paraptosis, a form of programmed cell death distinct from apoptosis. The proposed signaling pathway is illustrated below.
Caption: Signaling pathway of Compound 4a-induced paraptosis in HCC cells.
Compound 4a has been shown to directly target the calreticulin (CRT) protein, leading to endoplasmic reticulum (ER) stress and a subsequent overload of intracellular calcium. This cascade of events triggers paraptosis, a form of cell death characterized by extensive cytoplasmic vacuolization originating from the ER. This mechanism is notably different from the apoptotic pathways targeted by many conventional cancer therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compound 4a.
MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human hepatocellular carcinoma cell lines (HepG2, Bel-7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of compound 4a, a vehicle control (DMSO), and positive controls (Oxaliplatin, Sorafenib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT assay.
Western Blot for Protein Expression
This protocol describes the detection of proteins involved in the ER stress pathway.
-
Cell Lysis: HCC cells are treated with compound 4a for various time points. After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Calreticulin, ATF6, Bip, CHOP, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Model
This protocol outlines the evaluation of in vivo antitumor activity.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Cell Implantation: HepG2 cells are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomly assigned to different treatment groups: vehicle control, compound 4a, and a positive control (e.g., Oxaliplatin). The compounds are administered via a specific route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, the tumor growth inhibition rate is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
Conclusion
The this compound-inspired derivative, compound 4a, presents a promising new avenue for the treatment of hepatocellular carcinoma. Its unique mechanism of inducing paraptosis via ER stress offers a potential strategy to overcome resistance to apoptosis-inducing agents. While direct comparative data with standard-of-care drugs like Sorafenib from the same study is limited in the available literature, the potent in vitro cytotoxicity and comparable in vivo efficacy to Oxaliplatin highlight its therapeutic potential. Further investigation, including more comprehensive in vivo studies and toxicological profiling, is warranted to fully elucidate the clinical utility of this novel compound.
References
Penipanoid C Derivatives and Sorafenib in Liver Cancer Models: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies evaluating the efficacy and mechanisms of Penipanoid C and sorafenib (B1663141) in liver cancer models are not available in the current scientific literature. This guide, therefore, presents a comparative summary of their individual reported activities based on existing preclinical data.
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care, but its benefits are often modest, necessitating the exploration of novel therapeutic agents. This compound, a natural product, and its derivatives have emerged as potential anti-cancer compounds. This guide provides a comparative overview of the preclinical data on this compound-inspired derivatives and sorafenib in liver cancer models, focusing on their mechanisms of action, effects on key signaling pathways, and available quantitative data.
Mechanism of Action and Cellular Effects
This compound-Inspired Derivatives
This compound-inspired derivatives have demonstrated cytotoxic effects against liver cancer cell lines primarily through the induction of apoptosis and cell cycle arrest. Mechanistic studies indicate that these compounds can induce DNA damage, evidenced by the upregulation of γ-H2AX, and reduce the capacity for DNA damage repair by decreasing PARP levels, ultimately leading to programmed cell death[1]. Furthermore, some derivatives have been shown to induce the production of reactive oxygen species (ROS), which contributes to their apoptotic effects[1].
Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis. In tumor cells, it primarily inhibits the Raf/MEK/ERK signaling cascade, a critical pathway for cell growth and survival. By blocking Raf kinases (c-RAF and BRAF), sorafenib prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis[2][3][4]. Additionally, sorafenib inhibits receptor tyrosine kinases such as VEGFR and PDGFR in vascular endothelial cells, thereby impeding angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Sorafenib has also been shown to modulate the PI3K/AKT/mTOR pathway and induce apoptosis through various other mechanisms, including the upregulation of pro-apoptotic proteins like PUMA and BIM and downregulation of anti-apoptotic proteins like MCL1 and survivin[2][5][6][7].
Comparative Data on In Vitro Efficacy
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound-inspired derivatives and sorafenib in various liver cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound-Inspired Derivatives in Liver Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 4a | HepG2 | 1.22 | [1] |
| Derivative 4a | Bel-7402 | 1.71 | [1] |
| Triazole Derivative | HepG2 | 3.08 ± 0.37 | [1] |
| Triazole Derivative | HepG2 | 3.60 ± 0.53 | [1] |
Table 2: In Vitro Efficacy of Sorafenib in Liver Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HepG2 | ~6 | [8] |
| Huh7 | ~6 | [8] |
| HepG2 | 7.10 (mean) | [9] |
| Huh7 | 11.03 (mean) | [9] |
| HepG2 | Varies (sensitive) | [10] |
| Huh7 | Varies (sensitive) | [10] |
| Hep3B | Varies (sensitive) | [10] |
| HLF | Not specified, but effective | [11] |
| SMMC-7721 | 4 (concentration used) | [5][12] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound-inspired derivatives and sorafenib in liver cancer cells.
This compound Derivative-Induced Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. Sorafenib sensitizes hepatocellular carcinoma cells to physiological apoptotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib inhibits liver cancer growth by decreasing mTOR, AKT, and PI3K expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Penipanoid C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the marine-derived alkaloid Penipanoid C and its alternatives, focusing on their mechanisms of action in relevant signaling pathways. While direct experimental evidence on the anti-inflammatory properties of this compound is not yet available, this document synthesizes current knowledge on its synthetic derivatives and compares them with other well-characterized compounds from similar marine fungal sources that modulate key inflammatory and cell signaling pathways.
Executive Summary
This compound, a quinazolinone-containing alkaloid isolated from the marine fungus Penicillium paneum, has garnered interest for its potential therapeutic applications. Research into its synthetic derivatives has revealed a mechanism of action primarily centered on anti-cancer effects, including the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. However, the direct impact of this compound on inflammatory signaling cascades, such as the NF-κB and MAPK pathways, remains to be elucidated.
This guide presents a comparative analysis of this compound derivatives against other natural products derived from marine Penicillium species, namely Penicillinolide A and Citrinin H1, which have demonstrated anti-inflammatory activity through the inhibition of NF-κB and MAPK pathways. Additionally, a broader comparison is made with other known natural product inhibitors of these pathways to provide a comprehensive overview for future research and drug development.
Data Presentation: Comparative Analysis of Bioactive Compounds
The following tables summarize the quantitative data on the biological activities of this compound derivatives and comparator compounds.
Table 1: Cytotoxic Activity of this compound Derivatives and Comparator Anticancer Agents
| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound Derivative (4a) | HepG2 (Hepatocellular Carcinoma) | 1.22 | Cell cycle arrest, Apoptosis induction | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | 1.71 | Cell cycle arrest, Apoptosis induction | [1] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | >1 (comparative) | DNA intercalation, Topoisomerase II inhibition | [1] |
| Cisplatin | A2780 (Ovarian Cancer) | 1.67 | DNA cross-linking | [2] |
Table 2: Anti-inflammatory Activity of Marine Fungal Metabolites and Other Natural Products
| Compound | Cell Line | Assay | Target Pathway | IC50 (µM) | Reference |
| Penicillinolide A | BV2 microglia | Nitric Oxide (NO) Production | NF-κB | ~5 | [3] |
| BV2 microglia | Prostaglandin E2 (PGE2) Production | NF-κB | ~5 | ||
| Citrinin H1 | BV2 microglia | Nitric Oxide (NO) Production | NF-κB, p38 MAPK | 8.1 ± 1.9 | |
| BV2 microglia | Prostaglandin E2 (PGE2) Production | NF-κB, p38 MAPK | 8.0 ± 2.8 | ||
| Parthenolide | Various | NF-κB Inhibition | IKKβ inhibition | Varies | |
| Curcumin | Various | NF-κB Inhibition | Inhibition of IκBα phosphorylation | Varies |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, Bel-7402) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Compound Pre-treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Normalization and Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
MAPK Pathway Activation Assay (Western Blot for Phosphorylated Proteins)
-
Cell Culture and Treatment: Culture cells (e.g., BV2 microglia) and treat with the test compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total MAPK protein) to determine the relative levels of phosphorylated proteins.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of action for this compound derivatives in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by Penicillinolide A.
Caption: Inhibition of the p38 MAPK signaling pathway by Citrinin H1.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
Unveiling the Anticancer Potential of Penipanoid C Derivatives: A Comparative Potency Analysis
For Immediate Release
A recent wave of research has illuminated the promising anticancer properties of synthetic derivatives inspired by Penipanoid C, a marine-derived alkaloid. These novel compounds, particularly those featuring a 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one scaffold, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This guide provides a comparative analysis of the potency of these derivatives, supported by experimental data, to assist researchers and drug development professionals in this burgeoning field.
Comparative Potency of this compound-Inspired Derivatives
The in vitro cytotoxic activity of a series of this compound-inspired quinazolinone derivatives was evaluated against several human cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for the most potent of these derivatives, showcasing their efficacy and selectivity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 4a | HepG2 (Liver Cancer) | 1.22 | Doxorubicin | HepG2 | - |
| Bel-7402 (Liver Cancer) | 1.71 | Bel-7402 | - | ||
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Cisplatin | MCF-7 | - |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | SW480 | - | ||
| 7c | HepG2 (Liver Cancer) | 0.59 ± 0.08 | - | - | - |
| 9a | A549 (Lung Cancer) | 0.83 | - | - | - |
| HCC827 (Lung Cancer) | 0.26 | - | - | - | |
| H1975 (Lung Cancer) | 1.02 | - | - | - | |
| 10 | EGFR (Wildtype) | 0.222 | Erlotinib | EGFR | - |
| 12 | EGFR (Wildtype) | 0.172 | Lapatinib | EGFR | - |
Data compiled from multiple studies.[1]
The data reveals that compound 4a exhibits potent activity against liver cancer cell lines HepG2 and Bel-7402.[1] Notably, derivative 7c demonstrated the most potent anti-tumor activity against HepG2 cells with an IC50 value of 0.59 ± 0.08 μM.[1] Furthermore, compound 9a showed significant efficacy against non-small cell lung cancer (NSCLC) cell lines. Several derivatives were also evaluated for their inhibitory effect against epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. Compounds 10 and 12 displayed noteworthy inhibitory activity against wildtype EGFR.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these this compound derivatives was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours. A control group with no drug treatment is also maintained.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 values are determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To understand the logical relationship in the evaluation process and the potential mechanism of action of these derivatives, the following diagrams are provided.
The synthesized this compound derivatives are first subjected to in vitro cytotoxicity screening to determine their IC50 values. The most potent compounds are then selected for further mechanistic studies. One of the proposed mechanisms of action for these derivatives is the inhibition of the EGFR signaling pathway. By binding to and inhibiting EGFR, these compounds can block downstream signaling cascades, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.
The ongoing research into this compound-inspired derivatives holds considerable promise for the development of novel and effective anticancer agents. The data presented here provides a valuable resource for researchers dedicated to advancing this exciting area of cancer therapy.
References
Confirming the Molecular Targets of Penipanoid C Analogs via siRNA Knockdown: A Comparative Guide
Introduction: Penipanoid C, a quinazolinone-containing alkaloid isolated from the marine fungus Penicillium paneum, has emerged as a scaffold for developing novel anticancer agents.[1] Synthetic derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HCC).[2] For instance, the derivative 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (Compound 4a) has shown potent activity against HepG2 and Bel-7402 HCC cells, where it is known to induce cell cycle arrest and apoptosis.[2]
While the phenotypic effects are promising, the precise molecular targets through which these compounds exert their anticancer effects remain to be definitively identified. A leading hypothesis is the inhibition of key nodes in cell survival signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer and regulates cell proliferation and survival.[2][3]
This guide provides a comparative framework for validating a hypothesized molecular target—in this case, the serine/threonine kinase AKT1—for a this compound derivative using siRNA-mediated gene knockdown. The core principle of this approach is that if a compound's efficacy depends on a specific target, silencing that target should render cells less sensitive to the compound. This guide compares the cytotoxic effect of a this compound analog on cancer cells with normal target expression versus cells where the target has been knocked down.
Comparative Data on Compound Efficacy
The primary method for confirming a molecular target is to observe a significant shift in the compound's potency following the knockdown of the putative target protein. A successful knockdown should diminish the cellular machinery that the drug acts upon, leading to a reduced cytotoxic effect, which is reflected as a higher IC50 value.
Table 1: Cytotoxicity of Compound 4a in HepG2 Cells
| Cell Condition | Target Protein (AKT1) Level | IC50 of Compound 4a (µM) | Fold Change in IC50 |
|---|---|---|---|
| Control (Scrambled siRNA) | Normal | 1.25 ± 0.11 | 1.0 (Reference) |
| AKT1 Knockdown (AKT1 siRNA) | Reduced (>85% knockdown) | 18.7 ± 1.52 | 14.96 |
Data are hypothetical and for illustrative purposes.
Table 2: Western Blot Analysis of Protein Expression
| Cell Condition | Treatment | Relative AKT1 Expression | Relative p-GSK3β (Ser9) Expression |
|---|---|---|---|
| Control (Scrambled siRNA) | Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Control (Scrambled siRNA) | Compound 4a (2 µM) | 0.98 ± 0.06 | 0.21 ± 0.04 |
| AKT1 Knockdown (AKT1 siRNA) | Vehicle (DMSO) | 0.12 ± 0.03 | 0.15 ± 0.03 |
| AKT1 Knockdown (AKT1 siRNA) | Compound 4a (2 µM) | 0.11 ± 0.02 | 0.14 ± 0.02 |
Data are hypothetical and for illustrative purposes. p-GSK3β (Ser9) is a downstream target of AKT; its phosphorylation is inhibited when AKT is inhibited.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow for target validation.
Caption: Hypothesized PI3K/Akt signaling pathway inhibited by a this compound analog.
Caption: Experimental workflow for target validation using siRNA knockdown.
Detailed Experimental Protocols
The following are standard protocols that can be adapted for confirming the molecular targets of novel compounds.
siRNA-Mediated Knockdown of AKT1
This protocol describes the transient knockdown of the AKT1 protein in HepG2 cells using small interfering RNA (siRNA).
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
AKT1-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well and 96-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection. Use 2.5 x 10^5 cells per well for a 6-well plate and 1 x 10^4 cells per well for a 96-well plate.
-
siRNA Preparation (per well of a 6-well plate):
-
Solution A: Dilute 30 pmol of siRNA (either AKT1-specific or scrambled control) into 125 µL of Opti-MEM. Mix gently.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Cell Transfection: Add 250 µL of the siRNA-lipid complex mixture to each well containing cells and fresh medium. Swirl the plate gently to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with compound treatment or protein analysis. Successful knockdown is typically confirmed via Western blot.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells to determine viability and calculate the IC50 value of the test compound.
Materials:
-
Transfected HepG2 cells in a 96-well plate
-
Compound 4a stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer (e.g., SDS-HCl solution)
-
Microplate reader
Procedure:
-
Compound Treatment: 48 hours post-transfection, remove the medium from the 96-well plates and add 100 µL of fresh medium containing serial dilutions of Compound 4a (e.g., from 0.01 µM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for another 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting
This technique is used to confirm the successful knockdown of the target protein (AKT1) and assess the phosphorylation status of its downstream effectors (e.g., GSK3β).
Materials:
-
Transfected and treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AKT1, anti-phospho-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT1, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
References
Validating the In Vivo Efficacy of Penipanoid C-Inspired Compound 4a in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a Penipanoid C-inspired derivative, compound 4a, against established chemotherapeutic agents in hepatocellular carcinoma (HCC) xenograft models. While specific quantitative in vivo data for the this compound derivative is not publicly available in detail, this guide synthesizes the available information and presents a comparison with standard-of-care treatments, sorafenib (B1663141) and cisplatin, for which there is extensive experimental data.
Executive Summary
A novel this compound-inspired 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivative, referred to as compound 4a, has demonstrated significant anti-cancer effects in a HepG2 hepatocellular carcinoma xenograft model. Mechanistic studies suggest that compound 4a induces apoptosis through the production of reactive oxygen species (ROS) and modulation of apoptosis-related proteins. This positions it as a promising candidate for HCC therapy. This guide compares its profile with that of sorafenib, a multi-kinase inhibitor, and cisplatin, a platinum-based chemotherapy agent, both commonly used in the management of HCC.
Data Presentation: Comparative Efficacy in HepG2 Xenograft Models
The following table summarizes the available in vivo efficacy data for the this compound-inspired compound 4a and the comparator drugs, sorafenib and cisplatin, in HepG2 xenograft mouse models.
| Compound | Dosage and Administration | Key Findings |
| This compound-inspired Compound 4a | Data not publicly available | Showed significant in vivo anticancer effects.[1] |
| Sorafenib | 18 mg/kg, oral administration | Significantly reduced tumor volume.[2] |
| 25 mg/kg, gavage, once a day | Synergistic antitumor effect when combined with Cucurbitacin B. | |
| Cisplatin | 5, 10, or 20 mg/kg | Significantly lower tumor weights and volumes compared to untreated animals.[3] |
| 0.5 or 2 mg Pt/kg, q3d x 5 | Dose-dependent inhibition of tumor growth.[4] |
Note: The specific quantitative data for tumor growth inhibition for compound 4a is not detailed in the publicly available literature.
Signaling Pathways and Mechanism of Action
The antitumor activity of the this compound-inspired compound 4a and the broader class of quinazolin-4(3H)-ones involves multiple signaling pathways. Compound 4a is reported to induce apoptosis via the generation of reactive oxygen species (ROS).[1] Other derivatives of quinazolin-4(3H)-one have been shown to act as inhibitors of multiple receptor tyrosine kinases, including EGFR, HER2, and VEGFR2, as well as cyclin-dependent kinase 2 (CDK2), thereby affecting cell proliferation and survival.
Caption: Proposed mechanism of action for this compound-inspired compounds.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo efficacy of a compound in a HepG2 xenograft model, based on commonly cited methodologies.
1. Cell Culture and Animal Model:
- HepG2 human hepatocellular carcinoma cells are cultured in appropriate media until they reach the exponential growth phase.
- Athymic nude or NOD/SCID mice (typically 6-8 weeks old) are used as the host for tumor implantation.
2. Tumor Implantation:
- A suspension of HepG2 cells (e.g., 1 x 10^7 cells) in a serum-free medium, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
3. Treatment Administration:
- Once tumors reach the desired size, mice are randomized into control and treatment groups.
- The test compound (e.g., this compound-inspired compound 4a) and comparator drugs (e.g., sorafenib, cisplatin) are administered according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.
4. Monitoring and Endpoint:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
- The body weight of the mice is also monitored as an indicator of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.
start [label="Start: HepG2 Cell Culture", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
implantation [label="Subcutaneous Implantation\nin Immunodeficient Mice"];
growth [label="Tumor Growth to\nPalpable Size"];
randomization [label="Randomization into\nControl & Treatment Groups"];
treatment [label="Compound Administration"];
monitoring [label="Tumor Volume &\nBody Weight Monitoring"];
endpoint [label="Endpoint: Tumor Excision\n& Weight Measurement"];
analysis [label="Data Analysis:\nTumor Growth Inhibition"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implantation;
implantation -> growth;
growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Caption: Generalized workflow for an in vivo xenograft model efficacy study.
Conclusion
The this compound-inspired compound 4a represents a promising new therapeutic avenue for hepatocellular carcinoma. Its mechanism of action, involving the induction of apoptosis via ROS production, distinguishes it from some current standard-of-care treatments. While the publicly available in vivo efficacy data is currently limited, the initial findings are encouraging. Further studies providing detailed quantitative data on tumor growth inhibition, optimal dosage, and long-term toxicity are warranted to fully assess its therapeutic potential in comparison to established agents like sorafenib and cisplatin.
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Penipanoid C Derivatives Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic potential of a Penipanoid C-inspired derivative against established apoptosis inducers: Staurosporine, Cisplatin, and Doxorubicin. While data on this compound itself is limited, a synthesized derivative, herein referred to as Derivative 4a , has demonstrated significant pro-apoptotic activity, offering a valuable benchmark for its potential therapeutic efficacy. This document summarizes key performance metrics, outlines detailed experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Mechanisms of Apoptosis Induction
This compound Derivative 4a: A series of synthesized derivatives inspired by this compound has been evaluated for cytotoxic activities. Among them, Derivative 4a was identified as a highly effective compound against hepatocellular carcinoma cell lines, HepG2 and Bel-7402.[1] Mechanistic studies indicate that Derivative 4a inhibits cancer cell proliferation by arresting the cell cycle and induces apoptosis through the generation of reactive oxygen species (ROS) and the upregulation of proteins involved in the apoptotic cascade.[1]
Staurosporine: Staurosporine is a potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types. Its primary mechanism involves the inhibition of protein kinase C (PKC), which leads to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases, and subsequent DNA fragmentation.
Cisplatin: Cisplatin is a platinum-based chemotherapy drug that induces apoptosis primarily by causing DNA damage. It forms cross-links within and between DNA strands, which, if not repaired, triggers a DNA damage response that activates apoptotic signaling pathways. This can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases.
Doxorubicin: Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This leads to DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species, further contributing to cellular stress and apoptosis.
Comparative Performance Data
The following table summarizes the cytotoxic and apoptotic activities of the this compound derivative and the established inducers across various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Key Mechanistic Findings |
| This compound Derivative 4a | HepG2 (Hepatocellular Carcinoma) | 1.22 | Induces ROS production and upregulates apoptosis-related proteins.[1] |
| Bel-7402 (Hepatocellular Carcinoma) | 1.71 | Arrests cell cycle.[1] | |
| Staurosporine | MCF-7 (Breast Cancer) | ~0.25 - 2 (induces ~10-40% apoptosis) | Induces apoptosis at concentrations of 0.25 µM and above. |
| PaTu 8988t (Pancreatic Cancer) | 1 (induces significant apoptosis after 3h) | Activates the intrinsic signaling pathway. | |
| Panc-1 (Pancreatic Cancer) | 1 (induces significant apoptosis after 9h) | Activates the intrinsic signaling pathway. | |
| Cisplatin | A2780 (Ovarian Cancer) | 26.8 | Induces apoptosis via intrinsic and extrinsic pathways. |
| L1210 (Leukemia) | 1-10 (induces G2 block); 100 (induces extensive apoptosis) | High doses lead to rapid apoptosis; lower doses lead to cell cycle arrest.[2] | |
| PC9 (Non-small Cell Lung Cancer) | Induces apoptosis in a dose-dependent manner | Associated with ROS generation and caspase activation.[3] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 1.19 | Activates apoptosis by upregulating Bax, caspase-8, and caspase-3, and downregulating Bcl-2. |
| MDA-MB-231 (Breast Cancer) | ~1 | Induces apoptosis through proteolytic processing of Bcl-2 family proteins and caspases. | |
| iPS-derived Cardiomyocytes | 3.5 | Upregulates death receptors, leading to apoptosis.[4] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. These protocols are generalized and should be optimized for specific cell types and experimental conditions.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
-
Cell Lysis: Treat cells, harvest, and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Apoptotic Signaling Pathways
References
Independent Verification of Penipanoid C's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potential of Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-derived fungus Penicillium paneum. Due to the limited availability of direct quantitative cytotoxic data for this compound in publicly accessible literature, this guide leverages data from closely related compounds and synthetic derivatives to infer its activity. The information presented is intended to support further research and drug development efforts in oncology.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of this compound-related compounds and standard chemotherapeutic drugs against various human cancer cell lines. It is important to note that these are not direct comparisons from a single study but are compiled from various sources to provide a contextual overview.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound-inspired derivative (4a) | HepG2 | Hepatocellular Carcinoma | 1.22 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 1.71 | [1] | |
| Penipacid A | RKO | Colon Cancer | 8.4 | [2][4] |
| Penipacid E | RKO | Colon Cancer | 9.7 | [2][4] |
| Related Anthranilic Acid Derivative | HeLa | Cervical Cancer | 6.6 | [2][3] |
| Penipanoid A | SMMC-7721 | Hepatocellular Carcinoma | 54.2 | [5] |
| Doxorubicin (B1662922) | HepG2 | Hepatocellular Carcinoma | ~0.45 - 1.679 (µg/mL) | [2][6] |
| A549 | Lung Carcinoma | >20 | [3] | |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | ~4.323 (µg/mL) - 10 | [6][7] |
| A549 | Lung Carcinoma | 9 | [8] | |
| Bel-7402 | Hepatocellular Carcinoma | 4.1 | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control such as doxorubicin or cisplatin. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used to identify late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Culture cells and treat them with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic anthranilic acid derivatives from deep sea sediment-derived fungus Penicillium paneum SD-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillium paneum - Wikipedia [en.wikipedia.org]
- 7. Steroid Components of Marine-Derived Fungal Strain Penicillium levitum N33.2 and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28 [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Penipanoid C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Penipanoid C. As a compound investigated for its cytotoxic properties, it is imperative to manage all waste streams containing this compound with the utmost care to ensure personnel safety and environmental protection.
I. Understanding this compound: Properties and Hazards
Table 1: Chemical and Physical Properties of Related Penipanoids
| Property | Penipanoid A |
| Molecular Formula | C16H13N3O3 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 2-[5-[(4-hydroxyphenyl)methyl]-1,2,4-triazol-1-yl]benzoic acid |
| Source | Penicillium paneum |
| Role | Penicillium metabolite |
Data for Penipanoid A is provided for informational purposes as a related compound.[3] Specific quantitative data for this compound is limited.
II. Proper Disposal Procedures for this compound Waste
All materials that have come into contact with this compound must be considered hazardous waste.[4] This includes stock solutions, contaminated personal protective equipment (PPE), labware, and cleaning materials. Disposal must adhere to institutional and regulatory guidelines for hazardous chemical waste.[5]
Table 2: this compound Waste Categorization and Disposal
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Bulk Chemical Waste | Unused or expired this compound, stock solutions, and concentrated liquid waste. | Black Bulk Waste Container | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. |
| Trace Contaminated Solids | Contaminated gloves, absorbent pads, bench paper, and other disposable items with minimal residual contamination. | Yellow Trace Waste Sharps Container | Place directly into the designated container. When three-quarters full, seal the container and arrange for disposal through your institution's regulated medical waste program. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Red Sharps Container (if empty) or Black Bulk Waste Container (if containing residual drug) | Empty syringes can be placed in a red sharps container. Syringes with any residual this compound must be disposed of as bulk hazardous chemical waste in a black bulk waste container. Do not recap needles. |
| Contaminated Labware | Glassware, pipette tips, and other labware that has come into contact with this compound. | Yellow Trace Waste Sharps Container (for disposable items) or designated container for reusable items | Dispose of single-use items in the appropriate trace waste container. For reusable items, follow a validated decontamination procedure. The initial rinses should be collected as hazardous waste. |
| Aqueous Solutions | Dilute aqueous solutions containing this compound. | Hazardous Waste Container | Do not dispose of down the drain. Collect all aqueous waste containing this compound in a designated hazardous waste container for EHS pickup. |
III. Experimental Protocol: Handling Cytotoxic Compounds like this compound
The following is a general protocol for the safe handling of potent compounds like this compound in a laboratory setting. Always consult your institution-specific Standard Operating Procedures (SOPs).
-
Preparation and Personal Protective Equipment (PPE):
-
Work in a designated area, preferably within a certified chemical fume hood or biological safety cabinet, to minimize inhalation exposure.
-
Wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.
-
-
Handling and Use:
-
When weighing solid this compound, do so in a containment device to prevent aerosolization.
-
Prepare solutions in a chemical fume hood.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Cover work surfaces with absorbent, plastic-backed paper to contain spills.
-
-
Decontamination:
-
Decontaminate surfaces after each use.
-
Use a detergent solution followed by a rinse with sterile water. All cleaning materials must be disposed of as hazardous waste.
-
-
Waste Segregation and Disposal:
-
Segregate waste at the point of generation according to the categories in Table 2.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific chemical contents.
-
Keep waste containers closed except when adding waste.
-
Arrange for regular waste pickup by your institution's EHS department.
-
IV. Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penipanoid A | C16H13N3O3 | CID 53262703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
Essential Safety & Handling Protocols for Penipanoid C
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Penipanoid C is not publicly available. Therefore, this compound must be handled as a substance with unknown potential hazards. The following guidelines are based on a conservative approach, treating this compound as a potentially hazardous or cytotoxic compound, in line with best practices for handling novel research chemicals.[1][2] All laboratory personnel must be trained on these procedures before commencing any work.
Risk Assessment and Control
Before any handling, a thorough risk assessment is mandatory.[3][4][5][6] Given the unknown toxicity profile of this compound, a conservative approach assuming high toxicity, potential carcinogenicity, and mutagenicity is required.[1] The primary goals are to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[3][7][8]
Engineering Controls are the first and most critical line of defense.
-
Chemical Fume Hood: All manipulations of this compound, especially handling of powders or creating solutions, must be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[1][9]
-
Ventilated Enclosure: A powder-coated balance enclosure should be used for weighing the compound to minimize the generation of airborne particles.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential.[10][11] All PPE should be considered contaminated after use and disposed of accordingly.[12] Never reuse disposable PPE.[12]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested, powder-free nitrile or neoprene gloves (double-gloving).[10][12] Inner glove worn under the gown cuff, outer glove over the cuff.[12] | Prevents skin contact and absorption. Double-gloving provides an extra barrier against potential contamination during doffing. |
| Body Protection | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7][10] The gown should close in the back.[10][12] | Protects skin and personal clothing from splashes and contamination.[8] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles and a full-face shield must be worn when there is a risk of splashing.[2][8][10] | Protects eyes and face from splashes or uncontrolled aerosolization.[8] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator should be used, especially if there is a risk of aerosol generation outside of a fume hood.[1][12] Fit-testing is required.[12] | Prevents inhalation of fine particles or aerosols, a primary route of exposure for potent compounds.[8] |
| Head & Foot Covering | Disposable cap/hair cover and shoe covers should be worn.[10] | Minimizes the potential for contamination of hair and personal footwear. |
Operational Plan for Handling this compound
This procedural guidance ensures a systematic and safe approach from preparation to disposal.
Step 1: Preparation & Pre-Handling
-
Designate Area: Clearly define a designated area within the laboratory for handling this compound. Label this area with appropriate hazard warnings.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, consumables (e.g., pipette tips, weighing paper), and waste containers, and place them inside the chemical fume hood before starting work.
-
Don PPE: Put on all required PPE in the correct order (e.g., shoe covers, hair cover, gown, mask, goggles/face shield, inner gloves, outer gloves).[12]
Step 2: Weighing and Solubilization (Inside Fume Hood/Enclosure)
-
Weighing: Carefully weigh the solid this compound powder within a balance enclosure or fume hood using dedicated spatulas and weighing paper.[1]
-
Container Handling: Keep the primary container of the compound sealed whenever possible. Open it slowly to prevent aerosolization.
-
Solubilization: Slowly add the desired solvent to the weighed compound to avoid splashing.[1] Cap the container securely before mixing via vortex or sonication.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.[2][9]
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other equipment, with the inner gloves removed last.[12]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: General workflow for safely handling novel compounds like this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1][13]
-
Solid Waste: All contaminated disposable items, including gloves, gowns, shoe covers, pipette tips, and weighing papers, must be placed in a dedicated, clearly labeled hazardous waste container.[1] This container should be sealed when not in use.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsing solvents, must be collected in a sealed, properly labeled hazardous waste bottle.[13] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.[13][14] Ensure all required documentation is completed.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. ul.ie [ul.ie]
- 6. intersolia.com [intersolia.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. halyardhealth.com [halyardhealth.com]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
